Methyl yellow
Description
Properties
IUPAC Name |
N,N-dimethyl-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPECIVGRXBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
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Molecular Formula |
C14H15N3, Array | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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DSSTOX Substance ID |
DTXSID5020491 | |
| Record name | C.I. Solvent Yellow 2 | |
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Molecular Weight |
225.29 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-dimethylaminoazobenzene appears as yellow crystalline leaflets or an orange powder. (NTP, 1992), Yellow, leaf-shaped crystals; [NIOSH], YELLOW CRYSTALS., Yellow, leaf-shaped crystals. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-Dimethylaminoazobenzene | |
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| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-Dimethylaminoazobenzene | |
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Boiling Point |
Sublimes (NIOSH, 2023), sublimes, Sublimes | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-Dimethylaminoazobenzene | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS., VERY SOL IN PYRIDINE., Water solubility of 13.6 ppm., Solubility in water: none, 0.001% | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
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| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-Dimethylaminoazobenzene | |
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Vapor Density |
7.78 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.78 | |
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Vapor Pressure |
3e-07 mmHg (est.) (NIOSH, 2023), 0.0000003 [mmHg], 0.0000003 mmHg (est.) | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-Dimethylaminoazobenzene | |
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| Record name | 4-Dimethylaminoazobenzene | |
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Color/Form |
YELLOW CRYSTALLINE LEAFLETS, Yellow, leaf-shaped crystals. | |
CAS No. |
60-11-7 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-(Dimethylamino)azobenzene | |
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| Record name | Methyl yellow | |
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| Record name | Benzenamine, N,N-dimethyl-4-(2-phenyldiazenyl)- | |
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| Record name | 4-dimethylaminoazobenzene | |
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| Record name | P-DIMETHYLAMINOAZOBENZENE | |
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| Record name | Aniline, N,N-dimethyl-p-phenylazo- | |
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Melting Point |
232 °F (decomposes) (NTP, 1992), 114-117 °C, 114-117 °C, 232 °F, 237 °F | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
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| Record name | 4-Dimethylaminoazobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
Synthesis and purification of methyl yellow for lab use.
An In-depth Technical Guide to the Synthesis and Purification of Methyl Yellow for Laboratory Use
Overview
This guide provides a comprehensive technical overview of the laboratory synthesis and purification of this compound (N,N-dimethyl-4-phenylazoaniline). This compound is an azo dye frequently utilized as a pH indicator in titrations.[1][2] The synthesis is a classic example of a two-step electrophilic aromatic substitution reaction involving diazotization followed by an azo coupling.[3] The protocols detailed below are based on established laboratory procedures designed for reproducibility and high purity of the final product. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development.
Physicochemical and Characterization Data
The key physicochemical properties of this compound are summarized below. This data is essential for the identification and characterization of the synthesized compound.
| Property | Value |
| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline |
| Synonyms | C.I. 11020, Dithis compound, p-Dimethylaminoazobenzene |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.30 g/mol [4] |
| Appearance | Orange-yellow powder/crystals[4][5] |
| Melting Point | 110-112 °C (with decomposition)[4] |
| Absorbance Maximum (λmax) | ~472 nm[5] |
| pH Indicator Range | pH 2.9 (Red) – 4.0 (Yellow)[1][2][3] |
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through two primary chemical steps:
-
Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich N,N-dimethylaniline. The coupling occurs at the para-position of the N,N-dimethylaniline ring to form the stable azo compound, this compound.[8]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted within a certified fume hood. This compound is suspected of being a carcinogen, and N,N-dimethylaniline is toxic; handle both with extreme care.[4][9]
Protocol 1: Synthesis of Crude this compound
This protocol details the diazotization of aniline and the subsequent coupling reaction to yield crude this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (0.05 mol scale) |
| Aniline | 93.13 | 4.65 g (4.5 mL) |
| Concentrated HCl | 36.46 | 12.5 mL |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 3.5 g |
| N,N-dimethylaniline | 121.18 | 6.0 g (6.3 mL) |
| Sodium Acetate (B1210297) | 82.03 | ~10 g |
| Deionized Water | 18.02 | As needed |
| Ice | - | As needed |
Procedure:
-
Preparation of Aniline Solution: In a 250 mL beaker, combine 4.65 g of aniline with 12.5 mL of concentrated hydrochloric acid and 12.5 mL of water. Stir until the aniline has completely dissolved. Cool this solution to 0–5 °C in an ice-water bath.
-
Diazotization: In a separate 100 mL beaker, dissolve 3.5 g of sodium nitrite in 20 mL of water. While maintaining the aniline solution's temperature between 0–5 °C, add the sodium nitrite solution dropwise with continuous stirring. The addition should be slow to prevent the temperature from rising above 5 °C. The resulting solution contains the unstable benzenediazonium salt.
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 6.0 g of N,N-dimethylaniline in 10 mL of 6M HCl. Add approximately 50 g of crushed ice to this solution.
-
Azo Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 2 to the N,N-dimethylaniline solution from Step 3. A red or orange-red precipitate should form.
-
Neutralization and Precipitation: After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is no longer acidic to litmus (B1172312) paper. This step facilitates the precipitation of the crude this compound.
-
Isolation of Crude Product: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the crude this compound solid to obtain a product of higher purity. Recrystallization is a technique that relies on the difference in solubility of the compound in a solvent at high and low temperatures.[10][11]
Materials and Reagents:
-
Crude this compound (from Protocol 1)
-
Ethanol (B145695) or an ethanol/water mixture
-
Deionized Water
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for recrystallizing this compound. A mixed solvent system of ethanol and water can also be effective.
-
Dissolution: Transfer the dried crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Bring the solution to a gentle boil on a hot plate. If insoluble impurities are present, they can be removed by hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Collection of Pure Crystals: Collect the purified orange-yellow crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. Weigh the final product and calculate the percentage yield. The melting point can be determined to assess purity.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound in a laboratory setting.
References
- 1. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. This compound, indicator 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. thomassci.com [thomassci.com]
- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 6. Synthesis and characterization of azo dye: methyl | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Polymorphism of the azobenzene dye compound this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00387G [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
An In-depth Technical Guide to the Mechanism of Action of Methyl Yellow as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl yellow, also known as p-dimethylaminoazobenzene, is an azo dye widely recognized for its utility as a pH indicator. Its distinct color transition from red in acidic media to yellow in alkaline conditions provides a clear visual endpoint for acid-base titrations. This technical guide delineates the core mechanism underpinning the function of this compound as a pH indicator. It explores the compound's structural transformations in response to varying hydrogen ion concentrations, focusing on the principles of protonation and tautomerism. Quantitative data, including pKa values, are presented, and detailed experimental protocols for the preparation and spectrophotometric analysis of this compound are provided. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate signaling pathways and chemical equilibria that govern its color-changing properties.
Introduction
This compound (C₁₄H₁₅N₃) is a synthetic organic compound belonging to the azo dye class, characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings.[1][2] This azo linkage is central to its chromophoric properties.[3] While historically used as a food coloring agent under the name "Butter Yellow," its classification as a potential carcinogen has since restricted its application primarily to analytical chemistry.[2][4] In the laboratory, this compound serves as a valuable acid-base indicator, particularly for the titration of weak bases with strong acids, due to its sharp color change within a specific acidic pH range.[5][6]
The efficacy of this compound as a pH indicator is rooted in its ability to undergo reversible structural changes upon protonation and deprotonation. These changes alter the electronic conjugation within the molecule, thereby affecting the wavelengths of light it absorbs and, consequently, the color it appears to the human eye.[5]
The Core Mechanism of Action
The color change of this compound is a direct consequence of its chemical equilibrium in aqueous solutions, which is dictated by the ambient pH. The mechanism involves the protonation of the azo group, leading to a significant structural and electronic rearrangement.
Protonation and Tautomeric Shift
In alkaline or neutral solutions (pH > 4.0), this compound exists predominantly in its neutral, unprotonated azo form, which is yellow.[6] As the pH of the solution decreases (becomes more acidic), a proton (H⁺) is added to one of the nitrogen atoms of the azo bridge. This protonation event is the primary trigger for the color change.
Upon protonation, this compound undergoes a tautomeric shift, establishing an equilibrium between the protonated azo form (an azonium species) and a more stable hydrazone form (a quinonoid structure).[4][7] In acidic media (pH < 2.9), the hydrazone tautomer is the predominant species, and it is this form that imparts the characteristic red color to the solution.[4][7]
The extended conjugation in the quinonoid structure of the hydrazone tautomer lowers the energy gap for electronic transitions. This causes the molecule to absorb light at longer wavelengths (a bathochromic shift) compared to the azo form, resulting in the observed color change from yellow to red.[5]
Chemical Equilibrium
The overall equilibrium for this compound as a pH indicator can be summarized as follows:
Yellow Azo Form (Basic) ⇌ Red Hydrazo-Quinonoid Form (Acidic)
This equilibrium is dynamic and reversible. The addition of an acid shifts the equilibrium to the right, favoring the formation of the red hydrazone tautomer. Conversely, the addition of a base removes protons from the solution, shifting the equilibrium to the left and regenerating the yellow azo form.
Quantitative Data
The transition of this compound from its acidic to basic form is characterized by specific quantitative parameters that are crucial for its application in analytical chemistry.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₅N₃ | [2] |
| Molar Mass | 225.295 g/mol | [2] |
| pH Range of Color Transition | 2.9 – 4.0 | [1][6] |
| Color in Acidic Solution (pH < 2.9) | Red | [1][6] |
| Color in Basic Solution (pH > 4.0) | Yellow | [1][6] |
| pKa | 3.01 ± 0.01 | [8] |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
This protocol outlines the standard procedure for preparing a 0.1% solution of this compound for use in titrations.
Materials:
-
This compound (p-dimethylaminoazobenzene) powder
-
100 ml Volumetric flask
-
Analytical balance
-
Spatula
-
Funnel
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.[5]
-
Transfer the weighed powder into a 100 ml volumetric flask using a funnel.
-
Add approximately 50 ml of 95% ethanol to the volumetric flask.[5]
-
Swirl the flask gently to dissolve the this compound powder completely.
-
Once the solid is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 ml graduation mark.[5]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
The resulting solution is a 0.1% (w/v) this compound indicator, which is approximately 1 g/L.[5]
Spectrophotometric Determination of pKa
This protocol describes a method to determine the acid dissociation constant (pKa) of this compound using a spectrophotometer.
Materials:
-
This compound indicator solution (prepared as in Protocol 4.1)
-
A series of buffer solutions with known pH values spanning the range of 2.0 to 5.0
-
0.1 M HCl solution
-
0.1 M NaOH solution
-
Spectrophotometer
-
Cuvettes
-
Pipettes
-
pH meter
Procedure:
-
Preparation of Samples:
-
Prepare a "fully acidic" sample by adding a small amount of the this compound stock solution to the 0.1 M HCl solution. This will ensure the indicator is entirely in its red, protonated form.
-
Prepare a "fully basic" sample by adding a small amount of the this compound stock solution to a buffer solution with a pH well above 4.0 (e.g., pH 5.0). This will ensure the indicator is entirely in its yellow, deprotonated form.
-
Prepare a series of test samples by adding a constant, small amount of the this compound stock solution to each of the buffer solutions spanning the pH range of 2.0 to 5.0.
-
-
Spectrophotometric Analysis:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 350-600 nm).
-
Using a blank (the respective buffer solution without the indicator), zero the spectrophotometer.
-
Measure the absorbance spectrum of the fully acidic sample. Identify the wavelength of maximum absorbance (λ_max) for the red form.
-
Measure the absorbance spectrum of the fully basic sample. Identify the wavelength of maximum absorbance (λ_max) for the yellow form.
-
Measure the absorbance of each of the test samples at both of the identified λ_max values.
-
-
Data Analysis:
-
The pKa can be determined using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) where [In⁻] is the concentration of the yellow (basic) form and [HIn] is the concentration of the red (acidic) form.
-
The ratio of the concentrations can be determined from the absorbance measurements.
-
Plot a graph of pH versus log([In⁻]/[HIn]). The pKa is the pH at which the line crosses the y-axis (where log([In⁻]/[HIn]) = 0).
-
Visualizing the Mechanism
The following diagrams, generated using the DOT language, illustrate the key molecular structures and the equilibrium involved in the pH-indicating action of this compound.
Caption: The pH-dependent equilibrium of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-dimethyl-4-phenylazoaniline: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-4-phenylazoaniline, also commonly known as Methyl Yellow or Butter Yellow, is an azo dye with the chemical formula C₁₄H₁₅N₃. Historically used as a food coloring agent, its use in food products has been discontinued (B1498344) due to its classification as a potential carcinogen.[1] Today, its primary applications are as a pH indicator and in various research contexts, including the study of chemical carcinogenesis and metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-dimethyl-4-phenylazoaniline, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics and metabolic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-dimethyl-4-phenylazoaniline is presented in the table below, offering a quick reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline | [2] |
| Synonyms | This compound, Butter Yellow, Solvent Yellow 2, 4-Dimethylaminoazobenzene | [1] |
| CAS Number | 60-11-7 | [2] |
| Molecular Formula | C₁₄H₁₅N₃ | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 111–116 °C (decomposes) | [1] |
| Boiling Point | Decomposes | |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, benzene, and petroleum ether. | |
| pKa | 3.3 | [3] |
| pH Indicator Range | pH 2.9 (red) – 4.0 (yellow) | [4] |
| λmax (in Ethanol) | Approximately 408 nm |
Experimental Protocols
Synthesis of N,N-dimethyl-4-phenylazoaniline (this compound)
The synthesis of N,N-dimethyl-4-phenylazoaniline is a classic example of a diazotization reaction followed by an azo coupling reaction. The overall workflow is depicted in the diagram below.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
N,N-dimethylaniline
-
Glacial Acetic Acid
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
Procedure:
Part 1: Diazotization of Aniline
-
In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture continuously. The formation of the benzenediazonium chloride salt occurs at this stage.
Part 2: Azo Coupling
-
In a separate beaker, dissolve N,N-dimethylaniline in glacial acetic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold benzenediazonium salt solution from Part 1 to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of N,N-dimethyl-4-phenylazoaniline will form.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.
-
Make the solution alkaline by the slow addition of a sodium hydroxide solution. This converts the product to its free base form, which is typically yellow.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Purification by Recrystallization
The crude N,N-dimethyl-4-phenylazoaniline can be purified by recrystallization to obtain a product of higher purity.
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of N,N-dimethyl-4-phenylazoaniline. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and adsorbed impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified N,N-dimethyl-4-phenylazoaniline should form.
-
To maximize the yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry.
Spectral Data
UV-Visible Spectroscopy
The UV-Vis spectrum of N,N-dimethyl-4-phenylazoaniline in ethanol exhibits a strong absorption band in the visible region, which is responsible for its yellow color. The maximum absorption wavelength (λmax) is approximately 408 nm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for N,N-dimethyl-4-phenylazoaniline are expected as follows:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3030 | Aromatic C-H stretch |
| ~2920-2850 | Aliphatic C-H stretch (N-CH₃) |
| ~1600, 1500, 1450 | Aromatic C=C ring stretch |
| ~1400-1350 | N=N stretch (azo group) |
| ~1350-1250 | Aromatic C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N,N-dimethyl-4-phenylazoaniline. The expected chemical shifts (in ppm) in a CDCl₃ solvent are summarized below.
¹H NMR:
-
~3.1 ppm (singlet, 6H): The two methyl groups attached to the nitrogen atom (-N(CH₃)₂).
-
~6.7-6.8 ppm (doublet, 2H): The two aromatic protons ortho to the -N(CH₃)₂ group.
-
~7.4-7.5 ppm (multiplet, 3H): The three aromatic protons on the unsubstituted phenyl ring (meta and para to the azo group).
-
~7.8-7.9 ppm (multiplet, 4H): The two aromatic protons ortho to the azo group on the unsubstituted phenyl ring and the two aromatic protons ortho to the azo group on the substituted ring.
¹³C NMR:
-
~40 ppm: The carbon atoms of the methyl groups (-N(CH₃)₂).
-
~111 ppm: The aromatic carbons ortho to the -N(CH₃)₂ group.
-
~122-130 ppm: The remaining aromatic carbons.
-
~143-153 ppm: The aromatic carbons directly attached to the nitrogen atoms.
Metabolic Pathways
N,N-dimethyl-4-phenylazoaniline is known to be a procarcinogen, meaning it is metabolically activated in the body to its ultimate carcinogenic form. The primary site of metabolism is the liver, involving enzymes from the cytochrome P450 superfamily. The main metabolic pathways are N-demethylation and aromatic hydroxylation.
The metabolic activation begins with the enzymatic conversion of N,N-dimethyl-4-phenylazoaniline to N-methyl-4-phenylazoaniline (MAB) and subsequently to 4-phenylazoaniline (AB) through N-demethylation.[5] Aromatic hydroxylation at the 4'-position of the phenyl ring is another significant metabolic route.[5] These metabolites can then undergo further enzymatic reactions, such as sulfation, to form highly reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of N,N-dimethyl-4-phenylazoaniline, along with comprehensive experimental protocols for its synthesis and purification. The inclusion of spectral data and an outline of its metabolic pathways offers valuable information for researchers in the fields of chemistry, toxicology, and drug development. The provided information serves as a foundational resource for the safe handling, synthesis, and study of this important chemical compound.
References
The Solubility of Methyl Yellow: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl yellow (also known as p-dimethylaminoazobenzene, C.I. Solvent Yellow 2) in various organic solvents. This document includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is an azo dye characterized by its yellow crystalline appearance.[1] It is structurally a derivative of azobenzene (B91143) and N,N-dimethylaniline. Due to its conjugated system, it exhibits strong chromophoric properties. While historically used as a food coloring agent ("butter yellow"), it is now primarily utilized as a pH indicator and a dye for various non-food products like oils, waxes, and plastics.[1] Its solubility in organic solvents is a critical parameter for its application in these industries and for its study in various research contexts. This compound is sparingly soluble in water but shows significant solubility in many organic solvents.[1][2]
Solubility Data of this compound
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 0.00136 g/100 mL | 25 | [2] |
| Pyridine | C₅H₅N | 28 g/100 g | 22.5 | [2] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [1][2] |
| Methanol | CH₃OH | Soluble | Not Specified | [3] |
| Chloroform | CHCl₃ | Soluble | Not Specified | [1] |
| Benzene | C₆H₆ | Soluble | Not Specified | [1] |
| Toluene | C₇H₈ | Soluble | Not Specified | [3] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [1] |
| Petroleum Ether | Mixture | Soluble | Not Specified | [1] |
| Mineral Acids | Varies | Soluble | Not Specified | [1] |
| Oils | Varies | Soluble | Not Specified | [1] |
Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry
This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Materials and Equipment
-
This compound (analytical grade)
-
Solvent of interest (e.g., ethanol, analytical grade)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)
-
Magnetic stirrer and stir bars
-
Thermostatic water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
Solubility Determination (Saturation Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
-
Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously constructed calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
References
A Technical Guide to the Spectral Properties of Methyl Yellow in UV-Vis Spectroscopy
Abstract: This document provides an in-depth technical overview of the spectral characteristics of Methyl Yellow (N,N-Dimethyl-4-(phenyldiazenyl)aniline) using Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development. This guide covers the fundamental principles of its light absorption, the profound effects of pH and solvent polarity on its spectral signature, detailed experimental protocols for spectral analysis, and structured data presentation for clarity and comparative analysis.
Introduction: Understanding this compound
This compound, also known as C.I. 11020 or p-Dimethylaminoazobenzene, is an azo dye composed of a phenyl group linked to a dimethylaniline group through an azo (-N=N-) bridge. This extended system of conjugated pi electrons is the primary chromophore responsible for its characteristic yellow color and its activity in the visible region of the electromagnetic spectrum.
In analytical chemistry, this compound is widely recognized as a pH indicator. Its molecular structure, and consequently its UV-Vis absorption spectrum, is highly sensitive to the acidity of its environment. This property makes it a valuable tool for titrations and for qualitatively and quantitatively assessing the pH of a solution. This guide will explore the specific spectral properties that arise from its interaction with light under various chemical conditions.
Core Principles: Chromophores and Spectral Transitions
The UV-Vis absorption of this compound is governed by electronic transitions within its chromophore. The azo linkage (-N=N-) and the associated aromatic rings form a large, conjugated system. When photons of specific energy (wavelength) pass through a solution of this compound, they can be absorbed, exciting π electrons from a lower-energy bonding or non-bonding molecular orbital to a higher-energy anti-bonding orbital (π → π* transitions). The specific wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals. Any factor that alters the electron distribution and the energy of these orbitals, such as protonation or solvent interaction, will cause a shift in the λmax.
The Influence of pH on Spectral Properties
The most significant factor affecting the UV-Vis spectrum of this compound is pH. The molecule acts as a base, accepting a proton at one of the nitrogen atoms of the azo group in acidic conditions. This structural change results in a distinct color change from yellow to red.
-
In Alkaline or Neutral Conditions (pH > 4.0): this compound exists predominantly in its neutral, unprotonated "azo" form. This structure is responsible for its characteristic yellow color.
-
In Acidic Conditions (pH < 2.9): The molecule becomes protonated, forming a positive ion. This "azonium" or quinonoid-type structure results in a bathochromic shift (a shift to a longer wavelength) of the λmax, causing the solution to appear red.[1]
The transition between these two forms occurs over a pH range of 2.9 to 4.0.[2][3][4] The pKa of this compound, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 3.3.[4][5]
pH-Dependent Structural Transformation
The equilibrium between the yellow azo form and the red azonium form is the fundamental mechanism of its function as a pH indicator.
Caption: pH-driven equilibrium of this compound between its yellow (azo) and red (azonium) forms.
Quantitative Spectral Data vs. pH
The table below summarizes the absorption maxima (λmax) for this compound in its different protonation states.
| Condition | Predominant Form | Observed Color | Approximate λmax (nm) | Reference(s) |
| Alkaline / Neutral (pH > 4.0) | Azo (Neutral) | Yellow | ~403 - 410 | [5][6] |
| Acidic (pH < 2.9) | Azonium (Protonated) | Red | ~522 - 547 | [1] |
The Influence of Solvent Polarity
Solvent polarity can also induce shifts in the absorption spectrum of this compound, a phenomenon known as solvatochromism. The interaction between the solvent molecules and the dye can stabilize either the ground state or the excited state of the chromophore to different extents. In a study involving mixed aqueous solvents like methanol (B129727) and ethanol, it was observed that as the composition of the organic co-solvent increases, the pKa values of this compound decrease and the absorption spectra shift accordingly.[7] This is attributed to varying solute-solvent interactions and potential isomerization equilibria.[7]
Quantitative Spectral Data in Various Solvents
The absorption maximum of the neutral form of this compound varies with the solvent used.
| Solvent | λmax (nm) | Reference(s) |
| Ethanol | 403 | [5] |
| Toluene | 409 | [6] |
Experimental Protocols for UV-Vis Analysis
This section details a standardized methodology for analyzing the spectral properties of this compound.
Materials and Reagents
-
This compound powder (analytical grade)
-
Spectrophotometric grade solvents (e.g., ethanol, deionized water)
-
Buffer solutions (pH 2, 4, 7, 9) or 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
General Experimental Workflow
The process involves careful preparation of the sample, instrument calibration, and systematic data acquisition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Chrominfo: this compound indicator in titration [chrominfo.blogspot.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of the dissociation constants of this compound in mixed protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Health and Safety of Methyl Yellow for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Toxicological Profile of N,N-dimethyl-4-aminoazobenzene.
Executive Summary
Methyl yellow (C.I. 11020; 4-Dimethylaminoazobenzene) is an azo dye historically used as a food coloring agent ("butter yellow") and currently employed in laboratory settings as a pH indicator.[1][2] Despite its utility, this compound poses significant health risks, primarily due to its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] This guide provides a comprehensive overview of the health and safety information, toxicological data, experimental protocols for its assessment, and safe handling procedures for this compound to ensure the safety of laboratory personnel.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use.
| Property | Value | Reference |
| Chemical Name | N,N-Dimethyl-4-(phenyldiazenyl)aniline | [4] |
| Synonyms | 4-Dimethylaminoazobenzene, p-Dimethylaminoazobenzene, Butter Yellow, Solvent Yellow 2 | [3][4][5] |
| CAS Number | 60-11-7 | [5] |
| Molecular Formula | C14H15N3 | |
| Molecular Weight | 225.29 g/mol | |
| Appearance | Amber to yellow-orange powder/solid | [5] |
| Melting Point | 111 - 117 °C (decomposes) | [6][5] |
| Solubility in Water | 13.6 mg/L | [4][6] |
| log P (Octanol/Water) | 4.58 | [4] |
| pH Indicator Range | pH 2.9 (red) - 4.0 (yellow) | [2] |
Toxicological Information
This compound is classified as toxic if swallowed and is a suspected human carcinogen based on animal studies.[5][7] Its primary target organs are the liver and kidneys.[6]
| Metric | Value | Species | Route | Reference |
| LD50 | 200 mg/kg | Rat | Oral | [2][3][6] |
| LD50 | 300 mg/kg | Mouse | Oral | [6] |
Carcinogenicity Ratings:
| Organization | Classification |
| IARC | Group 2B: Possibly carcinogenic to humans |
| NTP | Reasonably Anticipated to be a Human Carcinogen |
| California Proposition 65 | Carcinogen |
Mechanism of Carcinogenicity: Metabolic Activation
The carcinogenicity of this compound is not due to the compound itself but rather its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[8] This process primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[9]
The proposed metabolic pathway involves several key steps:
-
N-Demethylation: The initial step involves the removal of one or both methyl groups from the amino group, a reaction catalyzed by CYP enzymes.
-
N-Hydroxylation: The resulting aromatic amine can then undergo N-hydroxylation to form a hydroxylamine (B1172632) derivative.
-
Esterification: This hydroxylamine is then esterified, often by sulfotransferases, to form a reactive ester.
-
Formation of Nitrenium Ion and DNA Adducts: The unstable ester can spontaneously decompose to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, forming DNA adducts.[8] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Health and Safety Information
Hazard Identification
-
Acute Effects: Toxic if swallowed.[4][7] May cause irritation to the eyes, skin, and respiratory tract.[6] Ingestion can lead to the formation of methemoglobin, causing cyanosis.[6]
-
Chronic Effects: Suspected of causing cancer.[4][7] Prolonged or repeated exposure may cause damage to the liver and kidneys.[6] Mutagenic effects have been observed in experimental animals.[6]
Exposure Controls and Personal Protection
Due to its carcinogenic nature, work with this compound should be conducted with strict adherence to safety protocols to minimize exposure.
| Control | Specification | Reference |
| Engineering Controls | Work with this compound powder should be conducted in a designated area within a certified chemical fume hood.[3][5] | [3][5] |
| Facilities should be equipped with an eyewash station and a safety shower. | [6] | |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[6][10] | [6][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a fully fastened lab coat.[6][10] | [6][10] |
| Respiratory Protection | If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[5] | [6][5] |
Handling and Storage
-
Handling: Avoid creating dust.[3] Wash hands thoroughly after handling. All manipulations of the solid compound should be performed in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6] The storage area should be locked and clearly labeled as containing a carcinogen.[6]
Emergency Procedures
First-Aid Measures
| Exposure | Procedure | Reference |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[3] | [6] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] | [6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] | [6] |
Spill and Leak Procedures
In case of a spill, evacuate the area and prevent entry.[7] Trained personnel wearing appropriate PPE should perform the cleanup.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6]
-
Decontamination: The spill area should be decontaminated. Wipe the area with a suitable solvent (e.g., acetone (B3395972) followed by soap and water), and dispose of all cleanup materials as hazardous waste.[8]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[6]
Experimental Protocols
In Vitro Metabolism Assay Using Rat Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of this compound.
-
Preparation of Microsomes: Isolate liver microsomes from rats (e.g., Sprague-Dawley) through differential centrifugation. The protein concentration of the microsomal preparation should be determined.[11][12][13]
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (e.g., 1-10 µM in a suitable solvent like DMSO)
-
Rat liver microsomes (e.g., 0.5 mg/mL protein)
-
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14] A control incubation without the NADPH-regenerating system should be run in parallel.[14]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining this compound and the formation of metabolites using LC-MS/MS.[14]
-
Data Interpretation: The rate of disappearance of this compound is used to determine its metabolic stability (e.g., half-life, intrinsic clearance).
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to evaluate the mutagenic potential of this compound and its metabolites.[15]
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[16]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[16]
-
Procedure: a. Prepare a top agar (B569324) mixture containing a trace amount of histidine and biotin, the bacterial culture, and the test compound (this compound) at various concentrations.[17] b. For metabolic activation, add the S9 mix and an NADPH-cofactor solution to the top agar.[18] c. Pour the top agar onto minimal glucose agar plates.[17] d. Incubate the plates at 37°C for 48-72 hours.[17]
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Interpretation: A dose-dependent increase in the number of revertant colonies, typically at least double the background rate, indicates a positive mutagenic response.[15]
Analysis of DNA Adducts by ³²P-Postlabeling
This highly sensitive method is used to detect and quantify DNA adducts formed from this compound exposure.[1][19]
-
DNA Isolation: Isolate DNA from the liver of animals treated with this compound or from in vitro incubations.
-
DNA Digestion: Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[19]
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[19]
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.[1][4]
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using liquid scintillation counting or phosphorimaging. The level of adducts is expressed relative to the total number of nucleotides.[1]
Conclusion
This compound is a hazardous chemical that requires careful handling and respect for its toxicological properties, particularly its carcinogenicity. By understanding its metabolic activation pathway and adhering to strict safety protocols, researchers can minimize their risk of exposure. The experimental procedures outlined in this guide provide a basis for the continued investigation of the toxicological profile of this compound and similar azo compounds. All work with this substance must be conducted within the framework of an institution's chemical hygiene plan and with the oversight of environmental health and safety professionals.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. jefferson.edu [jefferson.edu]
- 7. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mttlab.eu [mttlab.eu]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. bulldog-bio.com [bulldog-bio.com]
- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Yellow: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl yellow, also known as p-Dimethylaminoazobenzene, is an azo dye with the chemical formula C14H15N3.[1] Historically used as a food coloring agent under the name "butter yellow," its use in consumables was discontinued (B1498344) upon the discovery of its carcinogenic properties.[1] Today, this compound finds applications in research and industrial settings, primarily as a pH indicator and a dye for various materials like polishes, polystyrene, and soap.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a pH indicator, and a summary of its metabolic pathway and toxicological significance.
Core Chemical and Physical Properties
This compound is a golden-yellow crystalline solid.[3] It is sparingly soluble in water but soluble in organic solvents such as alcohol, ether, chloroform, benzene, and petroleum ether.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 60-11-7 |
| Molecular Formula | C14H15N3 |
| Molar Mass | 225.29 g/mol |
| Appearance | Golden yellow flakes or powder[3] |
| Melting Point | 114-117 °C[3] |
| pH Indicator Range | pH 2.9 (red) – 4.0 (yellow)[1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, benzene, petroleum ether[3] |
Synthesis of this compound
The synthesis of this compound is a classic example of a diazotization and azo coupling reaction. The overall process involves the reaction of aniline (B41778) with N,N-dimethylaniline.
Synthesis of this compound via Diazotization and Azo Coupling.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol outlines the steps for the laboratory synthesis of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
N,N-dimethylaniline
-
Sodium Acetate (B1210297)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C. Stir the mixture continuously. The formation of the benzenediazonium chloride solution is indicated by a slight color change.
-
-
Azo Coupling with N,N-dimethylaniline:
-
In a separate beaker, dissolve N,N-dimethylaniline in ethanol.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the N,N-dimethylaniline solution with constant stirring.
-
Add a solution of sodium acetate to adjust the pH and facilitate the coupling reaction. A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stand in an ice bath to ensure complete precipitation.
-
Collect the crude this compound precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain purified golden-yellow crystals of this compound.
-
Dry the purified crystals in a desiccator.
-
Application as a pH Indicator
This compound is a well-known acid-base indicator.[1] Its color change is attributed to a structural rearrangement in response to varying hydrogen ion concentrations. In acidic solutions with a pH below 2.9, this compound exists in a protonated form, which exhibits a red color. As the pH increases above 4.0, it deprotonates to a form that is yellow.[1]
Mechanism of this compound as a pH Indicator.
Metabolism and Toxicology
The toxicological significance of this compound is primarily associated with its carcinogenicity. The metabolism of this compound is a critical factor in its toxic effects. In mammals, the initial metabolic pathways involve N-demethylation and 4'-hydroxylation.[3] Bacterial metabolism, particularly by the gut microbiota, plays a significant role in the breakdown of azo dyes. The key enzymatic reaction is the cleavage of the azo bond by azoreductases, which results in the formation of aromatic amines.[4][5]
The metabolic breakdown of this compound can be summarized as follows:
Simplified Metabolic Pathway of this compound.
The formation of aromatic amines, such as aniline and N,N-dimethyl-p-phenylenediamine, through the action of azoreductases is a crucial step in the detoxification or toxification process.[6] Some of these metabolites are known to be carcinogenic.[7]
Conclusion
This compound, while no longer used in food products due to its toxicity, remains a compound of interest for researchers in various fields. Its straightforward synthesis and distinct pH-indicating properties make it a useful tool in the laboratory. Understanding its metabolic fate is crucial for toxicological studies and for developing strategies for the bioremediation of azo dyes. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of 4-dimethylaminoazobenzene and related carcinogenic aminoazo dyes by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Open Access) The Metabolism of Dimethylaminoazobenzene (Butter Yellow) in Rats (1942) | Elizabeth S. Stevenson | 64 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Azo Dye Methyl Yellow: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azo dye methyl yellow, also known as p-Dimethylaminoazobenzene. It covers its initial discovery and synthesis, historical applications, and subsequent identification as a carcinogen. This document details key experimental protocols and summarizes essential quantitative data for easy reference.
Discovery and Historical Context
The mid-19th century was a transformative period for the chemical industry, marked by the burgeoning field of synthetic dyes derived from coal tar. It was within this context that German chemist Peter Griess made a seminal contribution. In 1858, Griess discovered the diazotization reaction, a process that would become the foundation for the synthesis of a vast array of azo dyes.[1][2] This reaction involves the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt.
While working at the Royal College of Chemistry in London in the 1860s, Griess synthesized this compound (then known as "butter yellow").[3] The synthesis is a classic example of a diazo coupling reaction, where the diazonium salt of aniline (B41778) is reacted with N,N-dimethylaniline.[4]
Initially, this compound was celebrated for its vibrant yellow color and was used as a coloring agent for various products, including plastics.[3] Its most notable and widespread application, however, was as a food additive to color butter and margarine, which is how it acquired the name "butter yellow".[3] For several decades in the late 19th and early 20th centuries, it was commonly used in foodstuffs in Germany and other parts of the world.[3]
Physicochemical Properties and Data
This compound is a yellow crystalline solid with the chemical formula C₁₄H₁₅N₃.[5] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695).[4][6]
| Property | Value | Reference(s) |
| IUPAC Name | N,N-Dimethyl-4-(phenyldiazenyl)aniline | [5] |
| Other Names | p-Dimethylaminoazobenzene, DAB, Butter Yellow, Solvent Yellow 2, C.I. 11020 | [4][5] |
| CAS Number | 60-11-7 | [5] |
| Molecular Formula | C₁₄H₁₅N₃ | [5] |
| Molar Mass | 225.295 g/mol | [4] |
| Appearance | Yellow solid/crystals | [4][5] |
| Melting Point | 111–116 °C (decomposes) | [5] |
| Solubility in Water | 13.6 mg/L | [5] |
| Solubility in Ethanol | Soluble | [4][6] |
| pH Indicator Range | pH 2.9 (red) – 4.0 (yellow) | [4][6] |
| LD₅₀ (rat, oral) | 200 mg/kg | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the diazotization of aniline followed by an azo coupling reaction with N,N-dimethylaniline.[4] The reaction yield typically ranges from 84% to 97%.[4]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Step 1: Diazotization of Aniline
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5°C. The slow addition is crucial to prevent the decomposition of the unstable diazonium salt.
-
Continue stirring for 10-15 minutes after the addition is complete to ensure the full formation of the benzenediazonium (B1195382) chloride solution.
Step 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimal amount of hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of this compound hydrochloride will form.
-
After the addition is complete, make the solution alkaline by the slow addition of a sodium hydroxide solution. This will precipitate the free this compound as a yellow solid.
-
Filter the crude this compound using vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain pure this compound crystals.
Preparation of this compound pH Indicator Solution
This compound is utilized as a pH indicator, exhibiting a color change from red in acidic solutions to yellow in basic solutions.[3][6]
Materials:
-
This compound powder
-
95% Ethanol
-
100 mL Volumetric flask
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol and swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert it several times to ensure a homogenous solution. The final concentration will be approximately 1 g/L.[7]
Rodent Carcinogenicity Bioassay
The discovery of this compound's carcinogenic properties was a landmark in food safety and toxicology. Research in the 1930s, notably by Riojun Kinosita, established a link between the consumption of "butter yellow" and the development of liver cancer in rats.[3] This led to its ban as a food additive.[3] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.
A typical rodent bioassay to assess the carcinogenicity of a substance like this compound involves long-term administration and observation.
Experimental Workflow:
-
Animal Selection and Acclimatization:
-
Select a cohort of healthy, young adult rodents (e.g., Fischer 344 rats).
-
Acclimatize the animals to the laboratory conditions for a period of at least one to two weeks before the study begins.
-
-
Dosing and Observation:
-
Randomly assign animals to control and treatment groups.
-
The treatment group receives a diet containing a specified concentration of this compound (e.g., 0.06%).
-
The control group receives the same basal diet without the test substance.
-
Monitor the animals daily for any clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
-
Termination and Pathology:
-
The study continues for a predetermined period, typically 18 to 24 months.
-
At the end of the study, all surviving animals are euthanized.
-
Conduct a thorough gross necropsy on all animals.
-
Collect major organs, with a particular focus on the liver, for histopathological examination.
-
-
Data Analysis:
-
Statistically analyze the incidence of tumors, comparing the treatment group to the control group.
-
Evaluate the latency period for tumor development.
-
Mechanism of Carcinogenicity: Metabolic Activation
The carcinogenicity of this compound is not due to the compound itself but rather to its metabolic activation in the liver.[8] The metabolic pathway involves enzymatic reactions that convert this compound into reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA, leading to mutations and the initiation of cancer.[8] The primary metabolic steps are N-demethylation and 4'-hydroxylation.[1]
Conclusion
This compound serves as a significant case study in the history of synthetic chemistry and toxicology. Its journey from a widely used food coloring to a recognized carcinogen underscores the critical importance of rigorous toxicological testing for all synthetic compounds intended for human exposure. The experimental methodologies developed and refined for the study of compounds like this compound have laid the groundwork for modern safety and regulatory standards in the food and drug industries. This guide provides researchers and professionals with the core technical information regarding this compound, from its synthesis to its biological implications.
References
- 1. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Metabolism of 4-Dimethylaminoazobenzene and Related [research.amanote.com]
- 3. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Thermo Scientific Chemicals this compound, indicator 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Bioassay of diarylanilide yellow for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Methyl Yellow Indicator Solution
Introduction
Methyl yellow, also known as dithis compound or C.I. 11020, is an azo dye utilized as a pH indicator in acid-base titrations.[1] Its distinct color transition from red in acidic solutions to yellow in basic solutions makes it particularly suitable for specific titration applications. This document provides a comprehensive protocol for the preparation, storage, and use of a this compound indicator solution for researchers, scientists, and professionals in drug development.
This compound is typically employed in the titration of a weak base with a strong acid.[1] The indicator undergoes a color change within a pH range of 2.9 to 4.0.[1][2][3] Below pH 2.9, the solution will appear red, and above pH 4.0, it will be yellow.[2][3][4] The pKa of this compound is 3.3.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of a standard this compound indicator solution.
| Parameter | Value |
| Chemical Name | 4-Dimethylaminoazobenzene |
| Common Names | This compound, Dithis compound |
| CAS Number | 60-11-7 |
| Molecular Formula | C₁₄H₁₅N₃ |
| Concentration | 0.1% w/v (1 g/L) |
| pH Transition Range | 2.9 - 4.0[1][3] |
| Color in Acidic Medium (pH < 2.9) | Red[2][3] |
| Color in Basic Medium (pH > 4.0) | Yellow[2][3] |
| Solvent | 95% Ethanol[1] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing 100 mL of a 0.1% w/v this compound indicator solution.
Materials and Equipment
-
This compound (4-dimethylaminoazobenzene) powder
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Beaker
-
Glass stirring rod
-
Wash bottle with 95% ethanol
-
Storage bottle (amber glass recommended)
Procedure
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.[1]
-
Dissolution: Transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Initial Solvent Addition: Add approximately 50 mL of 95% ethanol to the volumetric flask.[1]
-
Mixing: Swirl the flask gently to dissolve the this compound powder completely.[1] A brief sonication or gentle warming can aid in dissolution if necessary.
-
Final Volume Adjustment: Once the solid is fully dissolved, add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.[1]
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the prepared indicator solution into a clearly labeled storage bottle. Store the solution in a cool, dry, and well-ventilated area away from incompatible substances such as acids and oxidizing agents.[5][6] Keep the container tightly closed.[5][6]
Quality Control
A sensitivity test can be performed to verify the efficacy of the prepared indicator solution. A solution containing 2 g of ammonium (B1175870) chloride in 25 ml of carbon dioxide-free water, to which 0.1 ml of the dithis compound solution is added, should appear yellow. No more than 0.1 ml of 0.1 M hydrochloric acid should be required to change the color to red.[7]
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound indicator and its pH-dependent color change.
References
- 1. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 2. homework.study.com [homework.study.com]
- 3. This compound, indicator 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Notes: Methyl Yellow as a pH Indicator for Strong Acid-Weak Base Titrations
Introduction
Methyl yellow, also known as 4-dimethylaminoazobenzene, is an azo dye used as an acid-base indicator in analytical chemistry.[1] Due to its specific pH transition range, it is particularly well-suited for the titration of weak bases with strong acids.[1][2] The equivalence point for a strong acid-weak base titration occurs in the acidic pH range (below 7). This compound's color change interval falls squarely within this acidic range, making it an effective choice for accurately identifying the titration's endpoint.[3][4]
Principle of Operation
This compound operates based on a pH-dependent equilibrium shift. In an aqueous solution, it changes color from red at a pH below 2.9 to yellow at a pH above 4.0.[1][5][6] The transition, where the color is typically orange, occurs between pH 2.9 and 4.0.[1][5] During the titration of a weak base with a strong acid, the pH of the solution in the flask is initially alkaline (yellow). As the strong acid is added, the pH gradually decreases. Near the equivalence point, there is a sharp drop in pH. This sharp decrease passes through the transition range of this compound, causing a distinct color change from yellow to red, signaling the endpoint of the titration.[7]
Quantitative Data Summary
The key properties of this compound are summarized in the table below for easy reference.
| Parameter | Value |
| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline[6] |
| Common Name | This compound, Dithis compound[5][8] |
| CAS Number | 60-11-7[6] |
| Molecular Formula | C₁₄H₁₅N₃[5][6] |
| pKa | 3.3[1][8] |
| pH Transition Range | 2.9 – 4.0[1][5][8] |
| Color in Acidic Medium (pH < 2.9) | Red[1][5] |
| Color in Basic Medium (pH > 4.0) | Yellow[1][5] |
Experimental Protocols
Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution
This protocol outlines the standard procedure for preparing a this compound indicator solution for use in titrations.
Materials and Reagents:
-
This compound (4-dimethylaminoazobenzene) powder
-
95% Ethanol[8]
-
100 mL Volumetric Flask
-
Analytical Balance
-
Beaker
-
Stirring Rod
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.[8][9]
-
Initial Dissolution: Transfer the powder to a beaker and add approximately 50 mL of 95% ethanol (B145695).[8]
-
Dissolving: Stir the mixture with a stirring rod until the this compound powder is completely dissolved.
-
Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the flask to ensure a complete transfer.
-
Dilution to Mark: Add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.[8]
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the prepared indicator to a labeled storage bottle.
Protocol 2: Titration of Ammonia (B1221849) (Weak Base) with Hydrochloric Acid (Strong Acid)
This protocol provides a detailed methodology for determining the concentration of a weak base, such as ammonia (NH₃), using a standardized solution of a strong acid, like hydrochloric acid (HCl), with this compound as the indicator.
Principle: The titration is based on the neutralization reaction between a strong acid and a weak base: HCl + NH₃ → NH₄Cl At the equivalence point, all the ammonia has reacted to form ammonium (B1175870) chloride (NH₄Cl). The hydrolysis of the ammonium ion (NH₄⁺) results in a solution with a pH below 7. The this compound indicator changes color within this acidic pH range, allowing for the determination of the endpoint.
Materials and Reagents:
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Ammonia (NH₃) solution of unknown concentration
-
Prepared 0.1% this compound indicator solution
-
Deionized Water
-
50 mL Burette
-
25 mL Pipette and Pipette Bulb
-
250 mL Erlenmeyer Flask
-
Burette Stand and Clamp
-
White Tile or Paper
Procedure:
-
Burette Preparation: Rinse the 50 mL burette twice with small portions of the standardized HCl solution. Clamp the burette to the stand and fill it with the HCl solution, ensuring the tip is free of air bubbles. Record the initial burette volume to two decimal places.
-
Analyte Preparation: Using a pipette, transfer a 25.00 mL aliquot of the ammonia solution into a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn yellow.[7] Place the flask on a white tile or paper to make the color change easier to observe.
-
Titration: Slowly add the HCl solution from the burette into the flask while continuously swirling the flask to ensure mixing.
-
Endpoint Detection: Continue adding the titrant until the solution undergoes a sharp color change from yellow to the first persistent shade of red or orange.[1][7] This is the endpoint of the titration.
-
Volume Recording: Record the final burette volume to two decimal places. The volume of HCl used is the final reading minus the initial reading.
-
Repeatability: Repeat the titration at least two more times, or until two concordant results (volumes that agree within ±0.1 mL) are obtained.
Calculations: The concentration of the ammonia solution can be calculated using the following formula:
M_base × V_base = M_acid × V_acid
Where:
-
M_base = Molarity of the base (Ammonia, mol/L) - Unknown
-
V_base = Volume of the base (Ammonia, L)
-
M_acid = Molarity of the acid (HCl, mol/L) - Known
-
V_acid = Average volume of the acid (HCl, L) used from the burette
Therefore: M_base = (M_acid × V_acid) / V_base
Visualizations
References
- 1. Chrominfo: this compound indicator in titration [chrominfo.blogspot.com]
- 2. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. gauthmath.com [gauthmath.com]
- 4. 14.7 Acid-Base Titrations – Chemistry 112- Chapters 12-17 of OpenStax General Chemistry [psu.pb.unizin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, indicator 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. In the titration of strong acid and weak base the indicator class 11 chemistry CBSE [vedantu.com]
- 8. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 9. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
Application Notes and Protocols for Methyl Yellow in Non-Aqueous Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-aqueous titrations are a cornerstone of analytical chemistry, particularly within the pharmaceutical industry, for the quantitative analysis of weakly acidic or basic substances that are insoluble in water or provide poorly defined endpoints in aqueous media. The choice of indicator is critical for the accurate visual determination of the titration endpoint. Methyl yellow (p-dimethylaminoazobenzene) is an azo dye that functions as an acid-base indicator. While it is well-characterized in aqueous systems, its application in non-aqueous titrations is less commonly documented than indicators like crystal violet or methyl red. However, for specific applications, particularly the titration of certain weak bases, this compound can be a suitable and cost-effective choice.
These application notes provide a comprehensive overview of the use of this compound in non-aqueous titrations, including its principle of action, preparation, and detailed experimental protocols for the analysis of weak bases such as amines and alkaloids.
Principle of Action in Non-Aqueous Media
In aqueous solutions, this compound exhibits a color change from red in acidic conditions (pH below 2.9) to yellow in basic conditions (pH above 4.0).[1] In non-aqueous solvents, the principle of color change is analogous, involving the protonation and deprotonation of the indicator molecule. However, the perceived color and the effective transition range are significantly influenced by the properties of the non-aqueous solvent, such as its polarity, acidity/basicity, and dielectric constant.
For the titration of weak bases, a common non-aqueous system involves dissolving the analyte in a non-basic solvent, such as glacial acetic acid or a mixture containing acetone, and titrating with a strong acid, typically perchloric acid dissolved in glacial acetic acid. In such a system, the acidic titrant protonates the weak base. At the equivalence point, the excess strong acid protonates the this compound indicator, causing a distinct color change.
Data Presentation
Indicator Properties
| Indicator | Chemical Name | Aqueous pH Range | Color Change (Acid to Base) | Preparation |
| This compound | p-Dimethylaminoazobenzene | 2.9 - 4.0[1] | Red to Yellow[1] | 0.2% w/v in 90% ethanol[2] |
Titration Parameters for Weak Base Analysis
| Analyte Type | Typical Solvent | Titrant | Common Indicators |
| Weak Bases (e.g., Amines, Alkaloids) | Glacial Acetic Acid, Acetone, Dioxane | 0.1 M Perchloric Acid in Glacial Acetic Acid | Crystal Violet, Methyl Red, This compound |
Experimental Protocols
Preparation of 0.2% this compound Indicator Solution
Materials:
-
This compound (p-dimethylaminoazobenzene) powder
-
Ethanol (B145695) (90%)
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 0.2 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 90% ethanol to the flask.
-
Swirl the flask to dissolve the this compound completely. A magnetic stirrer can be used for efficient mixing.
-
Once the solid is fully dissolved, add 90% ethanol to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.[2]
General Protocol for Non-Aqueous Titration of a Weak Base
This protocol provides a general framework for the titration of a weak base using this compound as an indicator. Specific parameters may need to be optimized depending on the analyte.
Materials:
-
Weakly basic analyte (e.g., amine, alkaloid)
-
Anhydrous non-aqueous solvent (e.g., glacial acetic acid, acetone)
-
Standardized 0.1 M perchloric acid in glacial acetic acid (titrant)
-
0.2% this compound indicator solution
-
Burette, conical flasks, pipettes, and magnetic stirrer
Procedure:
-
Analyte Preparation: Accurately weigh a suitable amount of the weakly basic analyte and dissolve it in a measured volume of the chosen anhydrous non-aqueous solvent in a conical flask.
-
Indicator Addition: Add 2-3 drops of the 0.2% this compound indicator solution to the analyte solution. The initial color of the solution will depend on the basicity of the analyte and the solvent.
-
Titration Setup: Fill a clean, dry burette with standardized 0.1 M perchloric acid in glacial acetic acid. Record the initial burette reading.
-
Titration: Place the conical flask on a magnetic stirrer and begin adding the titrant slowly while continuously stirring the solution.
-
Endpoint Determination: Continue the titration until the color of the solution changes sharply and persistently from yellow to red. This color change indicates the endpoint of the titration. Record the final burette reading.
-
Blank Titration: Perform a blank titration by titrating the same volume of the non-aqueous solvent with the indicator, but without the analyte. This helps to correct for any acidic or basic impurities in the solvent.
-
Calculation: Calculate the amount of analyte using the volume of titrant consumed, corrected for the blank, and the stoichiometry of the reaction.
Mandatory Visualization
Logical Workflow for Non-Aqueous Titration of a Weak Base
Caption: Workflow for the non-aqueous titration of a weak base using this compound.
Signaling Pathway of this compound Indicator
References
Application Notes: Methyl Yellow as a Colorimetric pH Sensor in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The localized monitoring of pH is a critical parameter in numerous biological and chemical processes, including drug delivery, tissue engineering, and cell culture monitoring. Polymer-based sensors offer a versatile platform for pH detection due to their biocompatibility, flexibility, and ease of fabrication. Methyl yellow (4-dimethylaminoazobenzene) is an azo dye that exhibits a distinct color change from red to yellow in the pH range of 2.9 to 4.0.[1][2] The immobilization of this compound within a polymer matrix results in a robust and easy-to-use colorimetric pH sensor suitable for a variety of research and development applications. These sensors provide a visual, semi-quantitative indication of pH, which can be advantageous for rapid screening and in environments where electronic pH meters are impractical.
Principle of Operation
The pH-sensing mechanism of this compound is based on a protonation-deprotonation equilibrium of the azo group. In acidic conditions (pH < 2.9), the molecule is protonated, resulting in a quinoid structure that absorbs light in the green region of the spectrum, appearing red to the human eye. As the pH increases (pH > 4.0), the molecule is deprotonated, reverting to its azo form, which absorbs light in the blue-violet region and appears yellow.[1][2] By immobilizing this compound within a polymer matrix, this colorimetric response can be localized and stabilized, allowing for the creation of pH-sensitive films, hydrogels, or nanofibers.
Signaling Pathway of this compound
References
Application Notes and Protocols: Methyl Yellow in Microbiological Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl yellow, also known as N,N-Dimethyl-4-(phenyldiazenyl)aniline or C.I. 11020, is an azo dye utilized in microbiology primarily as a pH indicator.[1] Its distinct color change in response to acidic conditions makes it a valuable tool for differentiating microorganisms based on their metabolic pathways.[2][3][4] The most prominent application of this compound in microbiology is in the Methyl Red (MR) test, a component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests used for the identification and differentiation of enteric bacteria.[5][6] This document provides detailed protocols for the preparation and application of this compound in microbiological culture media.
Safety Note: this compound is considered a possible carcinogen and should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE).[1]
Properties of this compound
The functional properties of this compound as a pH indicator are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅N₃ | [7] |
| Molar Mass | 225.29 g/mol | [1] |
| pH Range | 2.9 - 4.0 | [1][2][3][4] |
| Color in Acidic pH (<2.9) | Red | [1][2][4] |
| Color in Basic pH (>4.0) | Yellow | [1][2][4] |
| pKa | 3.3 | [8] |
Experimental Protocols
This protocol describes the preparation of a stock solution of this compound for use as a pH indicator in microbiological tests.
Materials:
-
This compound (Dithis compound) powder
-
100 ml volumetric flask
-
Weighing scale
-
Spatula
-
Funnel
Procedure:
-
Transfer the powder to a 100 ml volumetric flask using a funnel.
-
Add approximately 50 ml of 95% ethanol to the flask.[8]
-
Mix the contents thoroughly until the this compound powder is completely dissolved.[8]
-
Once dissolved, bring the volume up to the 100 ml mark with 95% ethanol.[8]
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the indicator solution in a properly labeled, sealed container.
Caption: Workflow for preparing a 0.1% this compound indicator solution.
The Methyl Red (MR) test is a qualitative assay that detects the production of sufficient acid by microorganisms during glucose fermentation, causing a significant drop in the pH of the culture medium.[5]
Media: MR-VP Broth
-
Peptone: 7.0 g
-
D(+)glucose: 5.0 g
-
Phosphate (B84403) buffer (e.g., Potassium Phosphate): 5.0 g
-
Distilled Water: 1000 ml
Procedure:
-
Inoculation: Aseptically inoculate a tube of MR-VP broth with a pure culture of the test organism that is 18-24 hours old.[6][12] Use a light inoculum to avoid aberrant results.[6]
-
Incubation: Incubate the inoculated broth aerobically at 35°C.[5] The minimum incubation period for an accurate MR test is 48 hours, with 3 to 5 days being recommended.[5][6]
-
Testing:
-
Interpretation: Observe the color change immediately after adding the indicator.[5][12]
-
Positive Result: A distinct red color indicates that the organism has produced a large amount of acid, lowering the pH to 4.4 or below.[10]
-
Negative Result: A yellow color indicates less acid production, with the final pH remaining at 6.0 or above.[6][11] An orange color is considered a negative or inconclusive result.
-
Caption: Experimental workflow for the Methyl Red (MR) test.
Application Notes
The primary application of this compound in microbiology is to differentiate bacteria based on their glucose fermentation end products.
Principle of the Methyl Red Test: The MR test is designed to detect organisms that perform a mixed-acid fermentation of glucose. In this metabolic pathway, glucose is converted into a complex mixture of stable acids, including lactic, acetic, and formic acid. This substantial acid production is sufficient to overcome the phosphate buffering capacity of the MR-VP medium, resulting in a significant decrease in pH.[5][11] this compound, with its transition range of pH 2.9-4.0, serves as an effective indicator for this acidic environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. DI this compound PH INDICATOR | Oman CHEMICAL [omanchem.com]
- 4. homework.study.com [homework.study.com]
- 5. dalynn.com [dalynn.com]
- 6. asm.org [asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 9. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Methyl Yellow in Histological Staining
1. Introduction
Methyl yellow, also known as C.I. 11020, p-Dimethylaminoazobenzene, or Butter Yellow, is an azo dye historically used as a pH indicator and, to a lesser extent, in specialized histological applications.[1][2] Its primary utility in a laboratory setting stems from its distinct color change from red to yellow in the pH range of 2.9 to 4.0.[1][3] While its use has significantly declined due to its classification as a possible carcinogen, understanding its properties and historical applications can be valuable for specific research contexts.[1] These notes provide an overview of its mechanism, applications, and a representative protocol, with a strong emphasis on the critical safety precautions required for its handling.
2. Principle of Staining
This compound functions as a pH indicator.[4] In an aqueous solution at a pH below 2.9, the molecule is protonated, resulting in a red color.[1] As the pH increases, it undergoes a transition, becoming yellow in solutions with a pH above 4.0.[1][3] This color change is due to alterations in the electronic structure of the azo dye molecule. When used as a stain, its final color in tissue sections can reflect the local pH of cellular and extracellular components, although this application is not common. More frequently, it has been used as a counterstain, providing color contrast to other dyes.
3. Key Applications
-
pH Indicator: The most common application is for determining the pH of solutions within its transition range (pH 2.9 - 4.0).[1]
-
Historical Research in Carcinogenesis: Historically, this compound was used in animal studies to induce liver tumors for cancer research.[1][4]
-
Counterstaining: While less common than other agents, it can be used as a yellow counterstain in multi-color staining protocols to provide contrast, similar to the related dye Metanil Yellow.[5]
4. Safety and Handling
WARNING: this compound (p-Dimethylaminoazobenzene) is considered a possible carcinogen and is toxic if swallowed.[6] All handling must be performed with extreme caution and appropriate personal protective equipment (PPE).
-
Engineering Controls: Always handle this compound powder and solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Facilities must be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[8]
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A lab coat is mandatory to protect clothing.[7]
-
Respirator: If dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[6][8]
-
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. The container must be tightly closed and stored in a locked poison room or cabinet.[7][8]
-
Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not flush down the drain.[9]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅N₃ | [10] |
| Molecular Weight | 225.29 g/mol | [10] |
| CAS Number | 60-11-7 | [2] |
| Synonyms | p-Dimethylaminoazobenzene, Butter Yellow, C.I. 11020 | [2][10] |
| Appearance | Yellowish solid/powder | [3] |
| pH Indicator Range | 2.9 - 4.0 | [1] |
| Color (pH < 2.9) | Red | [1] |
| Color (pH > 4.0) | Yellow | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) | [3] |
Experimental Protocols
Protocol 1: Preparation of 0.1% this compound Indicator Solution
This protocol describes the preparation of a stock solution for use as a pH indicator or for staining procedures.
Materials:
-
This compound (p-Dimethylaminoazobenzene) powder
-
95% Ethanol
-
Volumetric flask (100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
WEIGH: In a chemical fume hood, carefully weigh 0.1 g of this compound powder.[11]
-
DISSOLVE: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol.[11]
-
MIX: Cap the flask and mix by inversion or use a magnetic stirrer until the powder is completely dissolved.[11]
-
DILUTE: Once dissolved, add 95% ethanol to bring the final volume to the 100 mL mark.[11]
-
STORE: Transfer the solution to a tightly sealed, properly labeled amber glass bottle and store in a designated poison cabinet.
Protocol 2: Representative Histological Staining Procedure
This protocol provides a general workflow for using this compound as a counterstain on paraffin-embedded tissue sections. It should be optimized for specific tissue types and applications.
Materials:
-
Deparaffinization and rehydration reagents (Xylene, 100%, 95%, 70% Ethanol, distilled water)
-
Primary stain (e.g., Hematoxylin)
-
Differentiating and bluing agents (e.g., Acid Alcohol, Scott's Tap Water Substitute)
-
0.1% this compound solution (from Protocol 1)
-
Dehydration reagents (95%, 100% Ethanol)
-
Clearing agent (Xylene)
-
Mounting medium and coverslips
Procedure:
-
DEPARAFFINIZATION & REHYDRATION:
-
Immerse slides in Xylene: 2 changes, 3-5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 2-3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 2-3 minutes each.
-
Rinse well in running tap water, then in distilled water.
-
-
NUCLEAR STAINING (Example):
-
Stain in a suitable Hematoxylin (B73222) solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in 1% Acid Alcohol (a few quick dips).
-
Wash in running tap water.
-
Blue the sections in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes.
-
Wash thoroughly in running tap water for 5 minutes.
-
-
COUNTERSTAINING:
-
Immerse slides in 0.1% this compound solution for 1-3 minutes. (Staining time may require optimization).
-
Rinse briefly in distilled water to remove excess stain.
-
-
DEHYDRATION, CLEARING & MOUNTING:
-
Dehydrate quickly through 95% Ethanol (1 minute) and 100% Ethanol (2 changes, 1 minute each).
-
Clear in Xylene (2 changes, 3-5 minutes each).
-
Mount with a xylene-based mounting medium and apply a coverslip.
-
Expected Results:
-
Nuclei: Blue/Purple (from Hematoxylin)
-
Cytoplasm/Connective Tissue: Shades of yellow
Visualizations
Caption: General workflow for a histological staining procedure using a primary stain and this compound.
Caption: pH-dependent color transition of this compound indicator.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. p-Dimethylaminoazobenzene - OEHHA [oehha.ca.gov]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
Application Note: Quantitative Analysis of Acidic Compounds Using Methyl Yellow
Introduction
Methyl yellow, also known as N,N-Dimethyl-4-(phenyldiazenyl)aniline, is an azo dye utilized as a pH indicator in analytical chemistry.[1] Its distinct and rapid color change within a specific acidic pH range makes it a valuable tool for the quantitative analysis of acidic and basic compounds through acid-base titration.[2][3] this compound exhibits a red color in solutions with a pH below 2.9 and transitions to yellow in solutions with a pH above 4.0.[1][2][4] This transition range makes it particularly suitable for titrations involving a weak base with a strong acid, where the equivalence point lies in the acidic pH range.[2][4]
Principle of Operation
The utility of this compound as an indicator is based on its chemical structure, which changes in response to the concentration of hydrogen ions (H+) in a solution. In an acidic environment, the molecule is protonated, resulting in a red-colored compound. Conversely, in a less acidic or basic environment, it exists in its deprotonated, yellow form. The transition between these two colored forms is sharp and occurs over a narrow pH range, allowing for the precise determination of the titration endpoint.[2][5]
Quantitative Data Summary
The key physicochemical properties and indicator specifications for this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| IUPAC Name | N,N-Dimethyl-4-(phenyldiazenyl)aniline | [1] |
| Chemical Formula | C₁₄H₁₅N₃ | [1][2] |
| Molar Mass | 225.295 g·mol⁻¹ | [1][2] |
| Appearance | Yellow crystalline solid | [1][2] |
| pKa | 3.3 | [2][4] |
| pH Transition Range | 2.9 – 4.0 | [1][2][4] |
| Color in Acidic Medium (pH < 2.9) | Red | [1][2][4] |
| Color in Basic Medium (pH > 4.0) | Yellow | [1][2][4] |
| Solubility | Soluble in ethanol (B145695) | [2][4] |
Experimental Protocols
1. Protocol for Preparation of 0.1% w/v this compound Indicator Solution
This protocol details the standard procedure for preparing a 0.1% weight/volume solution of this compound for use in titration.
Materials:
-
This compound (Dithis compound) powder
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Stirring rod
-
Storage bottle
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.[4]
-
Initial Dissolution: Transfer the weighed powder into a beaker and add approximately 50 mL of 95% ethanol.[4]
-
Dissolving: Stir the mixture with a stirring rod until the this compound powder is completely dissolved.[4]
-
Final Volume Adjustment: Carefully transfer the solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the flask to ensure a complete transfer. Add 95% ethanol to bring the final volume to the 100 mL mark.[4]
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared indicator solution to a clearly labeled storage bottle. Store at room temperature.
2. Protocol for Quality Control of Indicator Solution (Sensitivity Test)
This procedure verifies the sensitivity of the prepared this compound indicator.
Procedure:
-
Prepare a solution by dissolving 2 g of ammonium (B1175870) chloride in 25 mL of carbon dioxide-free water.[6]
-
Add 0.1 mL of the prepared this compound indicator solution. The solution should appear yellow.[6]
-
Titrate the solution with 0.1 M hydrochloric acid (HCl).
-
The color should change sharply to red after the addition of not more than 0.1 mL of the 0.1 M HCl.[6]
3. General Protocol for Titration of a Weak Base with a Strong Acid
This protocol provides a general methodology for quantifying the concentration of a weak base (analyte) using a standardized strong acid (titrant) and this compound as the indicator.
Materials:
-
Analyte: Solution of a weak base with unknown concentration (e.g., ammonia (B1221849) solution)
-
Titrant: Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
This compound indicator solution (0.1% w/v)
-
Burette (50 mL)
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flask (250 mL)
-
Burette stand and clamp
-
White tile or paper
Procedure:
-
Burette Preparation: Rinse a 50 mL burette with a small amount of the standardized strong acid titrant. Fill the burette with the titrant, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Analyte Preparation: Using a pipette, accurately transfer a known volume (e.g., 25 mL) of the weak base analyte into a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn yellow, indicating a basic pH.[5]
-
Titration: Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change. Slowly add the strong acid titrant from the burette to the flask while constantly swirling the flask to ensure mixing.
-
Endpoint Determination: Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a sharp and permanent color change from yellow to red.[2][5]
-
Volume Recording: Record the final volume of the titrant from the burette.
-
Replication: Repeat the titration at least two more times to ensure consistent and accurate results.
-
Calculation: Calculate the concentration of the weak base using the titration formula: M_base × V_base = M_acid × V_acid Where:
-
M_base is the molarity of the base (unknown)
-
V_base is the volume of the base
-
M_acid is the molarity of the acid (known)
-
V_acid is the average volume of the acid used in the titration
-
Visualizations
Caption: Color transition of this compound indicator.
Caption: Workflow for quantitative analysis via titration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: this compound indicator in titration [chrominfo.blogspot.com]
- 3. Khan Academy [khanacademy.org]
- 4. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 5. This compound | chemical compound | Britannica [britannica.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Determination of Amine Concentrations Using Methyl Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl yellow, an azo dye with the chemical name N,N-dimethyl-4-(phenyldiazenyl)aniline, serves as a valuable pH indicator in various chemical analyses.[1][2] Its distinct color transition from red in acidic solutions to yellow in alkaline solutions makes it particularly suitable for the titration of weak bases, such as amines, with strong acids.[3][4][5] This document provides detailed application notes and experimental protocols for the determination of amine concentrations using this compound through both titrimetric and colorimetric methods.
Properties of this compound
This compound's utility as a pH indicator is defined by its specific pH range and color change properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅N₃ | [2] |
| Molar Mass | 225.295 g·mol⁻¹ | [2] |
| pH Range | 2.9 - 4.0 | [1] |
| Color in Acid (pH < 2.9) | Red | [1][6] |
| Color in Base (pH > 4.0) | Yellow | [1][6] |
| pKa | 3.3 | [5] |
Application 1: Titrimetric Determination of Amine Concentration
This method is ideal for determining the concentration of a known amine solution, particularly in non-aqueous systems where the basicity of the amine is enhanced.
Experimental Protocol: Titration of a Weak Base with a Strong Acid
Objective: To determine the concentration of an amine solution by titration with a standardized strong acid using this compound as an indicator.
Materials:
-
Amine sample of unknown concentration
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
This compound indicator solution (0.1% w/v in ethanol)
-
Glacial acetic acid (for non-aqueous titration)
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Amine Sample:
-
Addition of Indicator:
-
Add 2-3 drops of the this compound indicator solution to the amine sample in the Erlenmeyer flask. The solution should turn yellow.[3]
-
-
Titration:
-
Fill the burette with the standardized 0.1 M HCl solution. Record the initial burette reading.
-
Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.
-
Slowly add the HCl solution from the burette to the amine solution.
-
Continue the titration until the color of the solution changes from yellow to a persistent red, indicating the endpoint.[3][5]
-
Record the final burette reading.
-
-
Data Analysis:
-
Calculate the volume of HCl used by subtracting the initial burette reading from the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the amine solution using the following formula:
M_amine = (M_acid × V_acid) / V_amine
Where:
-
M_amine = Molarity of the amine solution
-
M_acid = Molarity of the HCl solution
-
V_acid = Volume of HCl solution used
-
V_amine = Volume of the amine solution
-
-
Sample Titration Data
The following table presents sample data from a titration of an unknown concentration of an aliphatic amine with 0.100 M HCl.
| Titration Run | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl Added (mL) |
| 1 | 0.50 | 22.10 | 21.60 |
| 2 | 22.10 | 43.65 | 21.55 |
| 3 | 0.20 | 21.78 | 21.58 |
| Average | 21.58 |
Application 2: Colorimetric Determination of Trace Amine Concentrations
This method is highly sensitive and suitable for determining trace amounts of primary, secondary, and tertiary amines, particularly in aqueous samples like water. The principle is based on the formation of a yellow-colored complex between the amine and an indicator like methyl orange (a close analog of this compound) at a specific pH, which is then extracted into an organic solvent for measurement.[2]
Experimental Protocol: Colorimetric Determination
Objective: To determine the concentration of trace amines in a water sample.
Materials:
-
Water sample containing unknown trace amine concentration
-
Methyl orange indicator solution (0.04g in 100mL deionized water)[2]
-
Amine buffer solution (dissolve 125g KCl and 70g sodium acetate (B1210297) trihydrate in 500mL deionized water, add 300mL glacial acetic acid, and make up to 1L with deionized water)[2]
-
1,1,1-Trichloroethane (B11378) (or other suitable organic solvent)[2]
-
Separatory funnels (100 mL)
-
Spectrophotometer
-
Standard amine solutions for calibration curve
Procedure:
-
Sample and Blank Preparation:
-
Measure 50.0 mL of the water sample into a 100 mL separatory funnel.
-
Prepare a blank by adding 50.0 mL of deionized water to a separate 100 mL separatory funnel.
-
-
Complex Formation and Extraction:
-
Measurement:
-
Carefully drain the lower organic layer from each separatory funnel into a clean, dry cuvette.
-
Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for the yellow complex, using the blank to zero the spectrophotometer. The λmax should be determined by scanning the spectrum of a standard amine-methyl orange complex.
-
-
Quantification:
-
Prepare a series of standard amine solutions of known concentrations and follow steps 1-3 to create a calibration curve of absorbance versus amine concentration.
-
Determine the concentration of the unknown amine sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Titration Workflow
Caption: Workflow for titrimetric determination of amine concentration.
Principle of Colorimetric Determination
Caption: Principle of colorimetric amine determination.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. lovibond.com [lovibond.com]
- 3. byjus.com [byjus.com]
- 4. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]
- 5. Methyl orange - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mt.com [mt.com]
- 8. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
Application Notes and Protocols for Demonstrating the pH Range of Methyl Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction
pH indicators are essential tools in chemistry and biology, allowing for the rapid determination of the pH of a solution. These indicators are typically weak acids or bases that exhibit a distinct color change over a specific pH range. Methyl yellow (4-dimethylaminoazobenzene) is an azo dye that functions as an acid-base indicator. It undergoes a clear color transition in acidic conditions, making it suitable for various titration applications, particularly with weak bases and strong acids. The pKa of this compound is 3.3, and its effective pH range for color change is between 2.9 and 4.0.[1][2][3] Below pH 2.9, an aqueous solution of this compound appears red, and above pH 4.0, it is yellow.[1][3] This document provides a detailed experimental setup for visually demonstrating this pH-dependent color transition.
Materials and Reagents
-
This compound (C₁₄H₁₅N₃)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Sodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Distilled or deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Beakers (100 mL, 250 mL)
-
Volumetric flasks (100 mL)
-
Graduated cylinders (10 mL, 50 mL, 100 mL)
-
Test tubes and test tube rack
-
pH meter
-
Magnetic stirrer and stir bar
-
Dropper or pipette
Preparation of Solutions
This compound Indicator Solution (0.1% w/v)
A 0.1% w/v solution of this compound in 95% ethanol is prepared as follows:
-
Accurately weigh 0.1 g of this compound powder.
-
Dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask.
-
Once fully dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Stopper the flask and mix thoroughly.
Buffer Solutions (pH 2.5 - 4.5)
A series of citrate buffer solutions will be prepared to demonstrate the color transition of this compound.
Stock Solutions:
-
0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in distilled water and dilute to 1 L.
-
0.1 M Sodium Citrate Solution: Dissolve 29.41 g of sodium citrate dihydrate in distilled water and dilute to 1 L.
Preparation of Buffer Solutions:
Prepare the following buffer solutions by mixing the specified volumes of the 0.1 M citric acid and 0.1 M sodium citrate stock solutions. For each buffer, verify the final pH with a calibrated pH meter and adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
| Target pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) | Final Volume (mL) |
| 2.5 | 46.5 | 3.5 | 100 |
| 3.0 | 40.0 | 10.0 | 100 |
| 3.5 | 33.0 | 17.0 | 100 |
| 4.0 | 25.5 | 24.5 | 100 |
| 4.5 | 18.0 | 32.0 | 100 |
Experimental Protocol
-
Arrange five clean, labeled test tubes in a test tube rack.
-
Add 5 mL of each prepared buffer solution (pH 2.5, 3.0, 3.5, 4.0, and 4.5) to the corresponding test tube.
-
Add 2-3 drops of the 0.1% this compound indicator solution to each test tube.
-
Gently swirl each test tube to ensure the indicator is evenly distributed.
-
Observe and record the color of the solution in each test tube against a white background for accurate color perception.
Data Presentation
The expected results of the experiment are summarized in the table below:
| pH | Expected Color |
| 2.5 | Red |
| 3.0 | Red-Orange |
| 3.5 | Orange-Yellow |
| 4.0 | Yellow |
| 4.5 | Yellow |
Visualization of the Experimental Workflow
Caption: Experimental workflow for demonstrating the pH range of this compound.
Conclusion
This protocol provides a reliable method for demonstrating the pH-dependent color change of the this compound indicator. The experiment will clearly show the transition from red in acidic solutions (pH below 2.9) to yellow in less acidic and neutral solutions (pH above 4.0), with intermediate orange shades within its transition range. This visual demonstration is valuable for educational purposes and for verifying the functionality of the indicator for specific laboratory applications.
References
Methyl Yellow: Application Notes and Protocols for Coloring Plastics and Other Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl yellow, also known as C.I. Solvent Yellow 2 and N,N-Dimethyl-4-(phenyldiazenyl)aniline, is a versatile azo dye.[1] While historically used as a food coloring agent under the name "butter yellow," this application has been discontinued (B1498344) due to safety concerns.[1] Today, this compound finds utility in various industrial applications, primarily as a colorant for plastics and as a pH indicator.[1] This document provides detailed application notes and protocols for the use of this compound as a dye for plastics and other materials, targeting researchers and professionals in related fields.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CI Name | Solvent Yellow 2 | [1] |
| CI Number | 11020 | [1] |
| CAS Number | 60-11-7 | [1] |
| Molecular Formula | C₁₄H₁₅N₃ | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| Appearance | Yellow to orange powder/crystals | [1] |
| Melting Point | 111–116 °C (decomposes) | [1] |
| Solubility in Water | 13.6 mg/L | [1] |
| pH Indicator Range | pH 2.9 (red) to pH 4.0 (yellow) | [1] |
Applications in Plastics
This compound is suitable for coloring a variety of thermoplastic polymers. Its application can be achieved through several methods, including solvent dyeing and masterbatch incorporation.
I. Solvent Dyeing of Polystyrene
This method is particularly effective for coloring expandable polystyrene (EPS) beads, resulting in a homogeneously colored final product.[1]
Experimental Protocol: Solvent Dyeing of Expandable Polystyrene Beads
Objective: To uniformly color expandable polystyrene beads with this compound.
Materials:
-
Expandable polystyrene beads
-
This compound (Solvent Yellow 2, C.I. 11020)[1]
-
Dimethylformamide (DMF)
-
Deionized water
-
Wetting agent (optional)
-
Heating mantle or water bath
-
Beaker or reaction vessel
-
Stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare the Dye Bath:
-
In a beaker, prepare an aqueous solution of dimethylformamide (DMF) with a concentration between 0.1 and 0.5 moles per liter of water.[1]
-
Add this compound to the solution at a concentration ranging from 0.1% to 5% by weight of water. Higher concentrations generally do not result in a deeper color.[1]
-
A wetting agent can be added to improve the dispersion of the dye.
-
-
Dyeing Process:
-
Rinsing and Drying:
Workflow for Solvent Dyeing of Polystyrene
Caption: Workflow for solvent dyeing of polystyrene beads with this compound.
II. Masterbatch Incorporation
Masterbatching is a common industrial method for coloring plastics. It involves preparing a concentrated mixture of the colorant in a carrier resin, which is then blended with the bulk polymer during processing (e.g., injection molding or extrusion).[3][4]
Experimental Protocol: Preparation of a this compound Masterbatch
Objective: To prepare a concentrated masterbatch of this compound for coloring thermoplastics.
Materials:
-
This compound (Solvent Yellow 2)
-
Carrier resin (e.g., polyethylene, polypropylene, or a universal carrier)
-
Dispersing agent (e.g., stearic acid or a wax)
-
Twin-screw extruder or a two-roll mill
-
Pelletizer
Procedure:
-
Pre-mixing:
-
Dry the carrier resin to the recommended moisture level.
-
In a high-speed mixer, blend the this compound powder, carrier resin, and dispersing agent at a predetermined ratio. A typical loading of the dye in the masterbatch can range from 20% to 40%.
-
-
Compounding:
-
Feed the pre-mixed material into a twin-screw extruder.
-
Set the temperature profile of the extruder according to the processing parameters of the carrier resin.
-
The molten mixture is extruded through a die.
-
-
Pelletizing:
-
Cool the extruded strands in a water bath.
-
Cut the cooled strands into pellets using a pelletizer.
-
-
Application:
-
The masterbatch pellets are then let down into the natural polymer at a specific ratio (e.g., 1-4%) during the final processing step (injection molding or extrusion) to achieve the desired color.[3]
-
Workflow for Masterbatch Preparation and Use
Caption: General workflow for preparing and using a this compound masterbatch.
Performance and Properties in Plastics
The performance of a colorant in a plastic is determined by several factors, including its heat stability, lightfastness, and resistance to migration.
Performance Data
The following table summarizes the available performance data for this compound (Solvent Yellow 2).
| Property | Polymer | Value/Rating | Test Method | Reference(s) |
| Heat Resistance | General | 260°C | - | [5] |
| Lightfastness | General | 5-6 | Blue Wool Scale | [5] |
| Acid Resistance | General | 4 | - | [5] |
| Alkali Resistance | General | 4 | - | [5] |
Note: The specific performance can vary depending on the polymer matrix, dye concentration, and presence of other additives like UV stabilizers.
Experimental Protocols for Performance Evaluation
1. Colorfastness to Light
Objective: To determine the resistance of a colored plastic to fading when exposed to light.
Standard: AATCC 16.3 or ISO 105-B02.[6]
Apparatus:
Procedure (General):
-
Prepare specimens of the this compound-colored plastic.
-
Mount the specimens and a set of Blue Wool standards in the xenon arc apparatus.
-
Expose the specimens and standards to the light source under controlled conditions of temperature and humidity as specified in the standard.
-
Periodically inspect the specimens for fading.
-
The lightfastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[7]
2. Thermal Stability
Objective: To determine the temperature at which the dye begins to degrade.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure (TGA):
-
A small sample of the this compound-colored plastic is placed in the TGA.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA measures the weight loss of the sample as a function of temperature.
-
The onset of weight loss indicates the temperature at which degradation begins.
3. Leaching/Migration
Objective: To determine if the dye leaches from the plastic into a surrounding medium.
Standard: ASTM D4874 (column method) or ASTM F3039 (dye penetration for packaging).[2][9] For food contact applications, specific food simulant migration tests are required.[10]
Procedure (General Immersion Test):
-
Prepare specimens of the this compound-colored plastic with a known surface area.
-
Immerse the specimens in a simulant solution (e.g., water, ethanol, or a food simulant) at a specified temperature for a defined period.[10]
-
After the immersion period, remove the specimens.
-
Analyze the simulant solution for the presence of this compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Logical Relationship for Performance Evaluation
Caption: Logical flow for evaluating the performance of this compound in plastics.
Safety Considerations
This compound is classified as a possible carcinogen and is toxic if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the dye. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer
The information provided in these application notes is intended for guidance in a laboratory or research setting. The specific conditions for dyeing and the performance of the dye may vary depending on the exact grade of the polymer, the presence of other additives, and the processing conditions. It is recommended to perform preliminary trials to optimize the results for a specific application.
References
- 1. US3020247A - Dyeing of expandable polystyrene - Google Patents [patents.google.com]
- 2. Solvent Yellow 2 Manufacturers in India [galaxydyes.com]
- 3. sunrisecolour.com [sunrisecolour.com]
- 4. Yellow Masterbatch - CPI VIET NAM PLASTIC LIMITED COMPANY [cpiplastic.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. ijesi.org [ijesi.org]
- 7. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 8. Materials Technology Limited [drb-mattech.co.uk]
- 9. sunwaydyes.com [sunwaydyes.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Inconsistent color change with methyl yellow indicator.
Welcome to the Technical Support Center for the methyl yellow indicator. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent color changes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH range and color change for this compound?
This compound is a pH indicator that exhibits a distinct color change from red in acidic solutions to yellow in basic solutions.[1][2][3] The transition from red to yellow occurs within a pH range of 2.9 to 4.0.[1][3][4][5][6]
Q2: What is the pKa of this compound?
The pKa of this compound is approximately 3.3.[1][4] This is the pH at which the concentrations of the acidic (red) and basic (yellow) forms of the indicator are equal.
Q3: When is it appropriate to use this compound as an indicator?
This compound is most suitable for titrations of a weak base with a strong acid, where the equivalence point is expected to be in the acidic pH range of the indicator.[1][2][7]
Q4: What causes the color change in this compound?
The color change is a result of a change in the chemical structure of the dye molecule as the pH of the solution changes. In acidic conditions, the molecule is protonated, leading to a structure that absorbs light in the blue-green region of the spectrum, making the solution appear red. In more basic conditions (above pH 4.0), it is deprotonated, altering the electron configuration and causing it to appear yellow.[8]
Troubleshooting Guide: Inconsistent Color Change
This guide addresses common issues that can lead to inconsistent or unexpected color changes with the this compound indicator.
| Problem | Potential Cause | Recommended Solution |
| Faint or weak color change | 1. Indicator concentration is too low: Insufficient indicator will result in a subtle color change that is difficult to observe. 2. Degradation of the indicator solution: this compound can degrade over time, especially when exposed to light. | 1. Prepare a fresh indicator solution at the recommended concentration (see Experimental Protocols). 2. Store the indicator solution in a dark, well-sealed container. |
| Color change is not sharp | 1. Titrating a strong acid with a strong base: The pH change at the equivalence point for a strong acid-strong base titration is very large and may span the entire pH range of the indicator too quickly. 2. Presence of interfering substances: Other colored compounds or substances that react with the indicator can obscure the endpoint. | 1. Select a different indicator with a pH range closer to the neutral equivalence point of a strong acid-strong base titration (e.g., bromothymol blue or phenolphthalein). 2. Ensure the sample solution is free from interfering substances. If necessary, perform a blank titration. |
| No color change observed | 1. Incorrect pH range: The pH of the solution may be outside the effective range of the this compound indicator (2.9-4.0). 2. Indicator solution was not added: This is a simple but common experimental error. | 1. Verify the approximate pH of your solution before starting the titration. This compound will be yellow in any solution with a pH above 4.4.[9] 2. Double-check that the indicator has been added to the analyte solution. |
| Color is orange and not changing | 1. The pH of the solution is at the pKa of the indicator: At a pH around 3.3, the solution will contain a mixture of the red and yellow forms, resulting in an orange color. 2. Buffer solution: If the solution is buffered within the transition range of the indicator, it will resist a sharp pH change. | 1. Continue the titration; the color should transition to either red or yellow as the pH moves away from the pKa. 2. This compound may not be a suitable indicator for titrations in this specific buffered system. |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1%)
Materials:
-
This compound (p-dimethylaminoazobenzene) powder
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Weigh out 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Swirl the flask gently to dissolve the powder completely.
-
Once dissolved, add 95% ethanol to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-labeled, sealed, and light-protected container.
Acid-Base Titration Using this compound Indicator
Objective: To determine the concentration of a weak base (e.g., ammonia) by titrating with a strong acid (e.g., hydrochloric acid).
Materials:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of a weak base with unknown concentration (e.g., aqueous ammonia)
-
This compound indicator solution (0.1% in ethanol)
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Burette stand and clamp
-
White tile or paper
Procedure:
-
Rinse the burette with a small amount of the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25 mL of the weak base solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.
-
As the endpoint is approached, the yellow solution will start to show flashes of red. Add the acid drop by drop at this stage.
-
The endpoint is reached when the solution permanently changes from yellow to a distinct red color.
-
Record the final burette reading. The volume of acid added is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure consistent results.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound color change.
Caption: Chemical equilibrium of the this compound indicator.
References
- 1. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 2. DI this compound PH INDICATOR | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Acid-Base Indicators [wiredchemist.com]
- 5. homework.study.com [homework.study.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Fading of methyl yellow indicator during titration.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the fading of methyl yellow indicator during titrimetric analyses. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Fading of this compound
Issue: The red or orange endpoint color of the this compound indicator fades or disappears during my titration.
This guide will help you diagnose and resolve the common causes of this compound indicator fading.
| Question | Possible Cause(s) | Recommended Action(s) |
| 1. Is the endpoint color disappearing very quickly (within seconds)? | Incomplete mixing of the titrant and analyte at the endpoint. The color change is localized where the titrant is added but reverts as the bulk solution is not yet at the equivalence point pH. | Ensure thorough and continuous mixing or swirling of the analyte solution throughout the titration, especially as you approach the endpoint. |
| 2. Does the color fade gradually over a minute or two? | Chemical degradation of the this compound indicator. As an azo dye, the central nitrogen-nitrogen double bond (-N=N-), which is part of the chromophore responsible for its color, is susceptible to cleavage. | Proceed to the next question to identify the cause of degradation. |
| 3. Are you using a titrant or analyte that contains reducing agents, or are there potential sources of reducing agent contamination? | Reductive cleavage of the azo bond is a primary mechanism for the degradation of azo dyes like this compound. This breaks the conjugated system, leading to colorless degradation products. Common reducing agents or contaminants could include sulfites, thiosulfates, or certain metal ions (e.g., Fe²⁺). | * Use high-purity, freshly prepared reagents. * If contamination is suspected, prepare fresh solutions. * Consider using an alternative indicator that is less susceptible to reduction if the analyte or titrant is inherently reducing. |
| 4. Are there any oxidizing agents present in your sample or titrant? | While less common for fading in this context, strong oxidizing agents can also lead to the degradation of the indicator's dye structure. | * Ensure reagents are free from oxidizing contaminants like peroxides or nitrates. * Prepare fresh solutions if contamination is suspected. |
| 5. Is the titration being performed at an elevated temperature? | Higher temperatures can accelerate the rate of chemical degradation of the indicator. | * Perform the titration at room temperature unless the experimental protocol explicitly requires elevated temperatures. * If heat is generated during the neutralization reaction, allow the solution to cool before adding the indicator if possible. |
| 6. Have you prepared the this compound indicator solution correctly? | An improperly prepared or old indicator solution may be less stable. This compound is typically dissolved in ethanol (B145695). | * Prepare the indicator solution as described in the experimental protocols section. * Store the indicator solution in a well-sealed, dark bottle to prevent evaporation and photodegradation. Prepare fresh solution periodically. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound's color change?
This compound is a pH indicator that is red in its acidic form (below pH 2.9) and yellow in its basic form (above pH 4.0).[1] The color change is due to a change in the electronic structure of the molecule as it gains or loses a proton.
Q2: At what pH does this compound change color?
The transition range for this compound is between pH 2.9 and 4.0.[1] It is red below pH 2.9, orange within the transition range, and yellow above pH 4.0.[1]
Q3: For what type of titrations is this compound a suitable indicator?
This compound is most suitable for the titration of a weak base with a strong acid, where the pH at the equivalence point will be in the acidic range.[1] An example is the titration of ammonia (B1221849) with hydrochloric acid.
Q4: Can the fading of the indicator affect the accuracy of my titration results?
Yes. If the endpoint color fades before you can accurately record the volume of titrant added, it can lead to an overestimation of the titrant volume and, consequently, an inaccurate calculation of the analyte concentration.
Q5: Is it normal for the endpoint color to fade eventually?
While a persistent endpoint color for at least 30-60 seconds is desirable for accurate measurement, some slow fading over a longer period might occur due to the equilibrium nature of the indicator or slow degradation. However, rapid fading indicates a problem with the experimental setup or reagents.
Data Presentation
The following table summarizes the stability of this compound under various conditions.
| Condition | Parameter | Effect on Stability | Reason |
| pH | Highly Acidic (< pH 2.9) | Stable (Red form) | The indicator exists in its stable protonated form. |
| Neutral to Alkaline (> pH 4.0) | Stable (Yellow form) | The indicator exists in its stable deprotonated form. | |
| Temperature | Elevated Temperature | Decreased Stability | Accelerates the rate of chemical degradation. |
| Chemical Environment | Presence of Reducing Agents (e.g., sulfites, Fe²⁺) | Low Stability | Reductive cleavage of the azo bond leads to decolorization. |
| Presence of Strong Oxidizing Agents | Low Stability | Oxidative degradation of the dye molecule can occur. | |
| Aqueous Solution | Generally Stable | This compound is used in aqueous titrations, though it is dissolved in ethanol for preparation. |
Experimental Protocols
Preparation of this compound Indicator Solution
Objective: To prepare a 0.1% w/v solution of this compound in ethanol.
Materials:
-
This compound (p-dimethylaminoazobenzene)
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper
-
Spatula
Procedure:
-
Accurately weigh 0.1 g of this compound powder onto a piece of weighing paper.
-
Carefully transfer the powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the volumetric flask.
-
Swirl the flask gently to dissolve the this compound completely.
-
Once dissolved, add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a labeled, airtight, and dark glass bottle.
Titration of a Weak Base (Ammonia) with a Strong Acid (HCl) using this compound
Objective: To determine the concentration of an ammonia solution by titrating it with a standardized solution of hydrochloric acid.
Materials:
-
Ammonia solution (analyte, unknown concentration)
-
Standardized hydrochloric acid (titrant, known concentration)
-
This compound indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Beaker
-
Funnel
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.
-
Rinse the pipette with a small amount of the ammonia solution.
-
Pipette 25.00 mL of the ammonia solution into a clean 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn yellow.
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the HCl titrant from the burette to the ammonia solution while continuously swirling the flask.
-
As the endpoint is approached, the yellow solution will start to show flashes of orange or red where the titrant is added. Add the titrant drop by drop at this stage.
-
The endpoint is reached when the solution shows a permanent color change from yellow to the first hint of orange or red that persists for at least 30 seconds with swirling.
-
Record the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).
-
Calculate the concentration of the ammonia solution using the average volume of HCl used.
Mandatory Visualization
Caption: Troubleshooting workflow for fading of this compound indicator.
References
How to sharpen the endpoint of a methyl yellow titration.
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals sharpen the endpoint of a methyl yellow titration and achieve accurate, repeatable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when should it be used as an indicator?
This compound, also known as dithis compound, is an azo dye used as an acid-base indicator. It is suitable for titrations of weak bases with strong acids.[1][2] In an acidic solution with a pH below 2.9, this compound appears red.[1][2] As the pH increases, it transitions to yellow, with the change being complete above pH 4.0.[1][2]
Q2: What is the pH transition range for this compound?
The pH transition range for this compound is between 2.9 and 4.0.[1][2][3] The pKa of this compound is approximately 3.3.[1][2]
Q3: How do I prepare a this compound indicator solution?
A typical this compound indicator solution is prepared at a concentration of 0.1%. To do this, accurately weigh 0.1 g of this compound powder and dissolve it in 100 mL of 95% ethanol (B145695).[1][2] Ensure the powder is completely dissolved before use.
Troubleshooting Guide
Q1: The color change at the endpoint is gradual and difficult to pinpoint. What is the cause?
A gradual or indistinct endpoint is a common issue and can be attributed to several factors:
-
Inappropriate Titration Type: this compound is most effective for titrating weak bases with strong acids.[2] Using it for strong acid-strong base or weak acid-strong base titrations can result in a gradual color change because the pH at the equivalence point may not fall squarely within the indicator's transition range.[4][5]
-
Incorrect Indicator Concentration: An improperly prepared indicator solution can affect the sharpness of the endpoint.
-
Slow Reaction Kinetics: If the reaction between the titrant and analyte is slow, the color change may appear to lag, leading to an overestimation of the endpoint.
-
Presence of Carbon Dioxide: Dissolved carbon dioxide from the atmosphere can form carbonic acid in the solution, affecting the pH and causing a drawn-out endpoint.
Q2: How can I achieve a sharper endpoint?
To sharpen the endpoint of your this compound titration, consider the following solutions:
-
Ensure Proper Titration Conditions: Confirm that you are performing a titration of a weak base with a strong acid, as this is the ideal condition for this compound.[2]
-
Optimize Titrant Addition: As you approach the endpoint, add the titrant drop by drop, allowing for adequate mixing and time for the color to stabilize.[6][7]
-
Use a Comparison Flask: Prepare a second flask containing the analyte and indicator at the starting pH (yellow) and another at the endpoint color (orange/faint red) to help you accurately identify the color change.[7][8]
-
Boil the Solution: If you suspect dissolved CO2 is an issue, gently boil the solution before titration to expel the gas.
-
Consider a Modified Indicator: For some applications, a modified methyl orange indicator, which includes xylene cyanol FF, can provide a more distinct color change.[9] While not this compound, this is a common alternative for similar titrations.
Q3: The solution color is red at the start of my titration of a weak base. What does this mean?
If your weak base solution turns red upon adding this compound, it indicates that the initial pH of your solution is already below 2.9. This could be due to a very dilute solution of the weak base or contamination with an acidic substance.
Data Presentation
| Indicator | pKa | pH Range | Color in Acid | Color in Base |
| This compound | 3.3 | 2.9 - 4.0 | Red | Yellow |
| Methyl Orange | 3.47 | 3.1 - 4.4 | Red | Yellow |
| Phenolphthalein | 9.3 | 8.2 - 10.0 | Colorless | Pink |
Experimental Protocols
Protocol 1: Preparation of 0.1% this compound Indicator Solution
Materials:
-
This compound (dithis compound) powder
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Stirring rod
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.[1]
-
Transfer the powder to a beaker.
-
Add approximately 50 mL of 95% ethanol to the beaker.[1]
-
Stir the mixture with a glass rod until the this compound powder is completely dissolved.
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add 95% ethanol to the volumetric flask until the solution reaches the 100 mL mark.[1]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a labeled, sealed container.
Protocol 2: General Titration of a Weak Base with a Strong Acid
Procedure:
-
Rinse and fill a burette with the standardized strong acid solution (titrant). Record the initial volume.
-
Pipette a known volume of the weak base solution (analyte) into a clean conical flask.
-
Add 2-3 drops of the prepared 0.1% this compound indicator solution to the conical flask. The solution should turn yellow.[2]
-
Begin the titration by slowly adding the strong acid from the burette into the conical flask while continuously swirling the flask to ensure mixing.[6]
-
As the endpoint is approached, the yellow color will persist for longer after each addition of titrant. At this stage, add the titrant drop by drop.[7]
-
The endpoint is reached when the solution undergoes a sharp and permanent color change from yellow to the first trace of orange or faint red.[6]
-
Record the final volume from the burette.
-
Calculate the volume of titrant used and repeat the titration at least two more times to ensure concordant results.
Visualizations
Caption: Troubleshooting workflow for an indistinct this compound titration endpoint.
References
- 1. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 2. Chrominfo: this compound indicator in titration [chrominfo.blogspot.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interference with Methyl Yellow Indicator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with methyl yellow (p-Dimethylaminoazobenzene) as a pH indicator.
Frequently Asked Questions (FAQs)
Q1: What is the operational pH range of this compound and its expected color change?
This compound is an azo dye used as a pH indicator. It undergoes a distinct color change from red in acidic solutions to yellow in basic solutions. The transition occurs in the pH range of 2.9 to 4.0.[1][2]
Q2: What is the "protein error" and can it affect my results with this compound?
The "protein error" is a phenomenon where proteins in a solution can bind to pH indicators, causing a shift in the indicator's pKa and its color change interval.[3] This can lead to inaccurate pH measurements or titration endpoints. While this effect is well-documented for other indicators used in clinical chemistry, it is a potential source of interference for this compound, especially in biological samples or formulations containing proteins. The measurement error generally increases with higher protein concentration and lower indicator concentration.[3]
Q3: Can I use this compound in non-aqueous titrations?
Yes, this compound can be used in non-aqueous titrations, but its performance is highly dependent on the solvent system. The pKa and the visual transition range of the indicator can be significantly altered by the solvent's polarity and hydrogen-bonding capabilities. It is crucial to validate the indicator's performance in the specific non-aqueous solvent system being used.
Q4: Are there common excipients in pharmaceutical formulations that can interfere with this compound?
Yes, certain pharmaceutical excipients may contain reactive impurities that could interfere with this compound. These can include reducing sugars, aldehydes, and peroxides.[4] These impurities can potentially react with the azo group of the indicator, leading to its degradation and a fading or incorrect color change.
Troubleshooting Guide
Issue 1: Gradual or indistinct color change at the endpoint.
-
Possible Cause: The titration may involve a weak acid and a weak base, resulting in a shallow pH change at the equivalence point.
-
Solution: this compound is most suitable for titrations of a weak base with a strong acid.[2] For weak acid-weak base titrations, a potentiometric titration is recommended.
-
Possible Cause: The concentration of the analyte may be too low.
-
Solution: If possible, increase the concentration of the analyte to achieve a more pronounced pH shift at the endpoint.
Issue 2: The color of the indicator fades or disappears during the experiment.
-
Possible Cause: Presence of strong oxidizing or reducing agents in the sample. Azo dyes like this compound are susceptible to degradation by these agents.[5][6]
-
Solution: Identify and remove or mask the interfering oxidizing or reducing agent if possible. An alternative is to use a potentiometric method that does not rely on a visual indicator.
-
Possible Cause: Photodegradation of the indicator.
-
Solution: Protect the solution from direct, intense light, especially UV light.
Issue 3: Inconsistent or non-reproducible titration endpoints.
-
Possible Cause: High ionic strength of the sample solution. The pKa of indicators can be affected by the ionic strength of the medium.[7][8]
-
Solution: If possible, try to maintain a consistent ionic strength across all samples and standards. If this is not feasible, a calibration curve or potentiometric titration may be necessary.
-
Possible Cause: "Protein error" due to the presence of proteins in the sample.
-
Solution: Consider removing proteins from the sample prior to titration through precipitation or filtration. Alternatively, use a pH meter for endpoint determination.
Quantitative Data on Interferences
While specific quantitative data for the interference of various compounds with this compound is not extensively available in a consolidated format, the following table summarizes the qualitative effects and provides guidance on concentrations to be mindful of.
| Interfering Substance Class | Type of Interference | Potential Effect on this compound | Notes |
| Proteins | Chemical Binding ("Protein Error") | Shift in pKa and color transition range, leading to inaccurate endpoints. | The effect is concentration-dependent. More significant in high-protein samples. |
| Strong Oxidizing Agents (e.g., permanganates, peroxides) | Chemical Reaction (Oxidation) | Irreversible degradation of the dye, leading to color fading. | Azo dyes are readily oxidized, destroying the chromophore. |
| Strong Reducing Agents (e.g., sodium dithionite) | Chemical Reaction (Reduction) | Irreversible degradation of the dye, leading to color fading. | The azo bond is susceptible to reduction. |
| High Ionic Strength | Physicochemical | Shift in the indicator's pKa. | The magnitude of the shift depends on the specific ions and their concentrations. |
| Non-Aqueous Solvents | Physicochemical | Alteration of pKa and color transition range. | The effect varies significantly with the type of solvent. |
| Reactive Excipients (e.g., reducing sugars, aldehydes) | Chemical Reaction | Potential for slow degradation of the indicator. | This is a concern in the stability testing of pharmaceutical formulations. |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Interference
This protocol allows for the quantitative assessment of an interfering substance on the spectral properties of this compound.
-
Prepare a stock solution of this compound (e.g., 0.1% w/v in ethanol).
-
Prepare a series of buffer solutions spanning the pH range of 2.0 to 5.0.
-
For each buffer solution, prepare two sets of samples:
-
Control: Add a fixed amount of this compound stock solution to the buffer.
-
Test: Add the same amount of this compound stock solution and a known concentration of the potential interfering substance to the buffer.
-
-
Record the UV-Vis absorption spectrum for each sample (from approximately 350 nm to 600 nm).
-
Compare the spectra of the control and test samples. Look for:
-
A shift in the wavelength of maximum absorbance (λmax).
-
A change in the absorbance value at λmax.
-
The appearance of new peaks or the disappearance of existing peaks.
-
-
Determine the pKa of this compound in the presence and absence of the interfering substance by plotting absorbance versus pH. A significant shift in the pKa indicates interference.
Protocol 2: Titration-Based Interference Study
This protocol helps to determine the effect of an interfering substance on the endpoint of a titration using this compound.
-
Prepare a standard solution of a weak base (e.g., 0.1 M sodium carbonate).
-
Prepare a standard solution of a strong acid (e.g., 0.1 M hydrochloric acid).
-
Perform a control titration:
-
Pipette a known volume of the weak base into a flask.
-
Add 2-3 drops of this compound indicator.
-
Titrate with the strong acid until the color changes from yellow to the first persistent red. Record the volume of acid used.
-
-
Perform a test titration:
-
Pipette the same volume of the weak base into a flask.
-
Add a known concentration of the suspected interfering substance.
-
Add 2-3 drops of this compound indicator.
-
Titrate with the strong acid to the same red endpoint. Record the volume of acid used.
-
-
Compare the volumes of titrant used. A significant difference between the control and test titrations indicates interference.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. B21145.22 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methyl Yellow Indicator
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of methyl yellow indicator in their experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which applications is it best suited?
This compound, also known as 4-dimethylaminoazobenzene, is an azo dye used as an acid-base indicator.[1] It is particularly suitable for the titration of a weak base with a strong acid.[2][3] Its pH transition range is between 2.9 and 4.0.[1][4] In solutions with a pH below 2.9, it appears red, while in solutions with a pH above 4.0, it is yellow.[1][5][6]
Q2: What is the optimal concentration for a this compound indicator solution?
A 0.1% w/v solution is standard for most applications.[7] This concentration provides a distinct color change without requiring a significant volume, which could otherwise interfere with the titration results. Typically, this is prepared by dissolving 0.1 grams of this compound in 100 mL of an alcohol solvent, such as ethanol (B145695).[1][7][8]
Q3: How does this compound compare to other indicators like methyl orange?
This compound and methyl orange are both azo dyes and have similar acidic pH transition ranges. This compound's range is pH 2.9–4.0, while methyl orange's is pH 3.1–4.4.[9][10] Both are used for titrations involving strong acids, but this compound is often preferred for titrating weak bases.[2][9]
Troubleshooting Guide
Problem 1: The color change at the endpoint is gradual or indistinct.
-
Possible Cause: The concentration of the indicator may be too low, or the chosen indicator may not be appropriate for the specific acid-base titration. For a sharp color change, the indicator's pH range must align with the steep part of the titration curve near the equivalence point.[9]
-
Solution:
-
Ensure your indicator solution is at the recommended 0.1% w/v concentration.
-
Verify that this compound is suitable for your specific titration (e.g., strong acid vs. weak base).[3] For other titration types, a different indicator might be necessary.[11]
-
Instead of a single indicator, consider using a mixed or screened indicator, which can provide a more pronounced color change.[8]
-
Problem 2: The experimental results are inconsistent, suggesting the indicator is interfering with the reaction.
-
Possible Cause: Using an excessive amount of the indicator solution can introduce error. Since this compound is a weak acid itself, adding too much will require a certain volume of the titrant to react, leading to inaccurate endpoint determination.[12]
-
Solution:
-
Minimize the amount of indicator used. Typically, 2-3 drops are sufficient for a clear color change in a standard titration.
-
Perform a blank titration with the indicator and solvent to quantify the volume of titrant required to change the indicator's color and adjust your calculations accordingly.
-
Problem 3: The prepared indicator solution appears cloudy or contains precipitate.
-
Possible Cause: this compound has low solubility in water (0.00136 g/100 ml) but is more soluble in alcohols.[1][13] If the solution was prepared with a solvent containing too much water or if it has been stored improperly, the dye may precipitate out.
-
Solution:
-
Ensure the indicator is prepared in a suitable solvent, such as 95% ethanol, to ensure complete dissolution.[7]
-
Store the indicator solution in a well-sealed, closed bottle to prevent solvent evaporation, which could lead to precipitation.[13] If precipitate forms, gentle warming and agitation may redissolve it, but preparing a fresh solution is recommended for best results.
-
Data Presentation
Table 1: Properties of this compound Indicator
| Property | Value | Reference |
| Chemical Name | 4-dimethylaminoazobenzene | [1] |
| Molecular Formula | C₁₄H₁₅N₃ | [1] |
| Molecular Weight | 225.295 g/mol | [1] |
| pKa | 3.3 | [1][7] |
| pH Range | 2.9 - 4.0 | [1][4] |
| Color in Acid (pH < 2.9) | Red | [1] |
| Color in Base (pH > 4.0) | Yellow | [1] |
| Solubility | Soluble in ethanol, sparingly soluble in water. | [1][13] |
Table 2: Comparison of Common Acid-Base Indicators
| Indicator | pH Range | Color Change (Acid to Base) | pKa |
| This compound | 2.9 - 4.0 | Red to Yellow | 3.3[1][7] |
| Methyl Orange | 3.1 - 4.4 | Red to Yellow | 3.7[9] |
| Methyl Red | 4.2 - 6.3 | Red to Yellow | ~5.1[14] |
| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | ~7.1 |
| Phenolphthalein | 8.3 - 10.0 | Colorless to Pink/Red | 9.3[9] |
Experimental Protocols
Protocol: Preparation of 0.1% w/v this compound Indicator Solution
This protocol details the standard procedure for preparing a 0.1% w/v this compound indicator solution for use in acid-base titrations.
Materials:
-
This compound powder (0.1 g)
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Stirring rod
-
Funnel
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.[7]
-
Initial Dissolution: Transfer the weighed powder into a clean beaker. Add approximately 50 mL of 95% ethanol.[7]
-
Dissolving: Stir the mixture with a glass rod until the this compound powder is completely dissolved. The solution should be a clear yellow-orange color.
-
Transfer: Carefully transfer the dissolved solution into a 100 mL volumetric flask using a funnel.
-
Final Volume Adjustment: Rinse the beaker with small portions of 95% ethanol and add the rinsings to the volumetric flask. Continue to add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.[7]
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared indicator solution to a clearly labeled, airtight bottle for storage at room temperature.[13]
Visualizations
Caption: Workflow for preparing a 0.1% this compound solution.
Caption: Decision tree for troubleshooting endpoint issues.
Caption: this compound's color change mechanism with pH.
References
- 1. Chrominfo: this compound indicator in titration [chrominfo.blogspot.com]
- 2. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. DI this compound PH INDICATOR | SUDAN CHEMICAL [sudanchemical.com]
- 4. homework.study.com [homework.study.com]
- 5. B21145.36 [thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 8. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Titration [vanderbilt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound - Sciencemadness Wiki [sciencemadness.org]
- 14. gspchem.com [gspchem.com]
Stability and degradation of methyl yellow solutions over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of methyl yellow solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, also known as p-dimethylaminoazobenzene, is an azo dye commonly used as a pH indicator.[1][2] It exhibits a distinct color change from red in acidic solutions (pH below 2.9) to yellow in basic solutions (pH above 4.0).[3][4] This property makes it particularly useful for titrations involving a weak base and a strong acid.[5]
Q2: How do I prepare a standard this compound indicator solution?
A2: A common preparation involves dissolving 0.1 g of this compound in 95% ethanol (B145695) to make a final volume of 100 ml.[5] For a 0.2% w/v solution, dissolve 0.2 g in 90% ethanol to a final volume of 100 ml.[6] Always use high-purity solvents and ensure the this compound powder is fully dissolved.[7]
Q3: What is the shelf life of this compound?
A3: Solid this compound powder is stable for a considerable time, with some suppliers indicating a shelf life of up to 5 years when stored correctly.[8] However, the stability of prepared this compound solutions is less defined and depends heavily on the storage conditions.[7]
Q4: How should I store this compound solutions?
A4: To maximize stability, store this compound solutions in tightly sealed, light-resistant containers in a cool, dark place.[8] For long-term storage, refrigeration is recommended. Avoid exposure to direct sunlight, extreme temperatures, and sources of ignition.[7]
Q5: What are the signs of degradation in a this compound solution?
A5: Visual signs of degradation can include a change in color intensity, the appearance of a precipitate, or a hazy or cloudy appearance.[7] Performance-based signs include a sluggish or indistinct color change during titration, or a shift in the pH range of the color transition.[9]
Q6: What factors can accelerate the degradation of this compound solutions?
A6: Several factors can accelerate degradation:
-
Light Exposure: Like many azo dyes, this compound can be susceptible to photodegradation.[10]
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.[7]
-
Presence of Strong Oxidizing Agents: this compound is incompatible with strong oxidizers, which can chemically alter the dye molecule.[1]
-
Extreme pH: While used to measure pH, prolonged exposure to very strong acids or bases can affect its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incorrect color in acidic or basic solution | 1. Incorrectly prepared solution (wrong concentration or solvent).2. Degraded indicator solution.3. The pH of the solution is outside the indicator's transition range (2.9-4.0). | 1. Verify the preparation protocol and reprepare the solution if necessary.2. Perform a sensitivity test (see Experimental Protocols) to check the indicator's performance.3. Use a pH meter to confirm the pH of your solution and ensure it falls within the expected range for a color change. |
| Faint or weak color change | 1. Indicator solution is too dilute.2. Insufficient amount of indicator added to the sample.3. Gradual degradation of the indicator. | 1. Check the concentration of your indicator solution and reprepare if necessary.2. Ensure you are adding a sufficient number of drops to your sample to observe a clear color.3. Test the solution's sensitivity; if it has diminished, prepare a fresh solution. |
| Precipitate forms in the solution | 1. The solvent is not pure, leading to insolubility.2. The solution has become too concentrated due to solvent evaporation.3. Degradation products are precipitating out of the solution. | 1. Ensure high-purity ethanol is used for preparation.2. Check for solvent evaporation and top up to the original volume if appropriate, or prepare a fresh solution.3. Discard the solution and prepare a fresh batch. |
| Inconsistent titration results | 1. Degraded indicator solution leading to an inaccurate endpoint determination.2. Interference from other substances in the sample.3. Improper storage of the indicator solution. | 1. Perform a sensitivity test on the indicator. Prepare a fresh solution if it fails.2. Investigate the sample matrix for potential interfering compounds.3. Review storage conditions; ensure the solution is protected from light and heat. |
Data Presentation
Table 1: Stability and Storage of this compound
| Form | Parameter | Recommendation/Data | References |
| Solid Powder | Shelf Life | Up to 5 years | [8] |
| Storage Conditions | Store in a cool (<15°C), dark, dry, and well-ventilated place. | [8] | |
| Incompatibilities | Strong oxidizing agents, strong acids. | [1] | |
| Ethanolic Solution | Recommended Solvent | 90-95% Ethanol | [5][6] |
| Storage Conditions | Store in a tightly sealed, light-resistant container in a cool, dark place. | [8] | |
| Long-term Stability | Quantitative data on degradation rates over time is not readily available. Stability is dependent on storage conditions. | - | |
| Hazardous Decomposition (Thermal) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1] |
Note: While a shelf life for the solid is provided by suppliers, the stability of prepared solutions is not well-documented in scientific literature and should be assessed periodically for critical applications.
Experimental Protocols
Protocol 1: Preparation of 0.1% w/v this compound Indicator Solution
Materials:
-
This compound powder
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Funnel
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.[5]
-
Transfer the powder to a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of 95% ethanol to the flask.[5]
-
Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient mixing.
-
Once the this compound is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL mark.[5]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, amber glass bottle for storage.
Protocol 2: Quality Control - Sensitivity Test
This test verifies the performance of a freshly prepared this compound indicator solution.
Materials:
-
Prepared this compound indicator solution
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Carbon dioxide-free water
-
0.1 M Hydrochloric acid (HCl)
-
25 mL beaker or flask
Procedure:
-
Prepare a solution by dissolving 2 g of ammonium chloride in 25 mL of carbon dioxide-free water.[6]
-
Add 0.1 mL (approximately 2-3 drops) of the prepared this compound solution to the ammonium chloride solution. The solution should appear yellow.[6]
-
Titrate with 0.1 M HCl.
-
Acceptance Criterion: No more than 0.1 mL of 0.1 M HCl should be required to change the color of the solution from yellow to red.[6]
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: Recommended workflow for a stability study of this compound solutions.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Dithis compound, Practical grade [himedialabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. Top 6+ pH Test Reagents & How to Use Them [jitsi.cmu.edu.jm]
- 8. Azo dyes in the food industry: Features, classification, toxicity, alternatives, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected color shifts with methyl yellow.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pH indicator methyl yellow.
Frequently Asked Questions (FAQs)
1. What is the expected color transition for this compound?
This compound, also known as C.I. 11020, is a pH indicator that exhibits a distinct color change from red in acidic solutions to yellow in basic solutions. The transition from red to yellow occurs in the pH range of 2.9 to 4.0.[1][2][3]
2. Why is my this compound solution not showing the correct color?
An incorrect color reading can stem from several factors. The most common is an issue with the pH of your solution being outside the indicator's transition range. However, it could also be due to degradation of the indicator, the presence of interfering substances, or improper solution preparation.
3. How should I prepare a this compound indicator solution?
A standard this compound indicator solution can be prepared as follows:
-
Weigh out 0.1 g of this compound powder.
-
Dissolve the powder in 50 ml of 95% ethanol (B145695) in a 100 ml volumetric flask.
-
Once fully dissolved, bring the volume up to 100 ml with 95% ethanol. This will result in a solution with a concentration of approximately 1 g/L.[4]
4. How can I test the quality of my this compound indicator solution?
A sensitivity test should be performed to validate the performance of your this compound solution. This test confirms that the indicator responds correctly to a known pH change. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
5. What can cause this compound to degrade?
This compound, as an azo dye, can be susceptible to degradation. Exposure to strong oxidizing agents or prolonged exposure to UV light can cause the molecule to break down, leading to a loss of color or a shift in its indicator properties.[3][5] It is recommended to store the indicator solution in a tightly closed, amber bottle to protect it from light and air.
Troubleshooting Unexpected Color Shifts
Encountering an unexpected color when using this compound can be a frustrating experience. This guide will walk you through a systematic approach to identify and resolve the issue.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected color shifts with this compound.
Caption: A step-by-step workflow for troubleshooting unexpected color shifts with this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅N₃ | [3] |
| Molar Mass | 225.29 g/mol | [3] |
| pH Transition Range | 2.9 - 4.0 | [1][2][3] |
| Color in Acid (pH < 2.9) | Red | [1][2][3] |
| Color in Base (pH > 4.0) | Yellow | [1][2][3] |
| pKa | ~3.3 | [4] |
Experimental Protocols
Preparation of this compound Indicator Solution
Objective: To prepare a 0.1% w/v solution of this compound in ethanol.
Materials:
-
This compound (CAS No. 60-11-7)
-
95% Ethanol
-
100 ml Volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
Procedure:
-
Accurately weigh 0.1 g of this compound powder onto a piece of weighing paper using an analytical balance.
-
Carefully transfer the powder into a 100 ml volumetric flask using a funnel.
-
Add approximately 50 ml of 95% ethanol to the volumetric flask.
-
Swirl the flask gently until the this compound is completely dissolved.
-
Once dissolved, add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 ml calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a well-stoppered, amber glass bottle to protect it from light.
Sensitivity Test for this compound Indicator
Objective: To verify the functionality and color-changing capability of the prepared this compound indicator solution.
Materials:
-
Prepared this compound indicator solution
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Carbon dioxide-free water
-
0.1 M Hydrochloric acid (HCl)
-
25 ml graduated cylinder
-
50 ml beaker
-
Stirring rod
-
Burette or micropipette
Procedure:
-
Prepare a solution by dissolving 2 g of ammonium chloride in 25 ml of carbon dioxide-free water in a 50 ml beaker.
-
Add 0.1 ml of the prepared this compound indicator solution to the ammonium chloride solution. The solution should appear yellow.[6]
-
Using a burette or micropipette, carefully add 0.1 M hydrochloric acid dropwise to the solution while stirring.
-
Observe the color change. A sharp transition from yellow to red should occur.
-
The color change should require no more than 0.1 ml of 0.1 M hydrochloric acid.[6]
Interpretation of Results:
-
Pass: If the solution is initially yellow and turns red upon the addition of a small volume (≤ 0.1 ml) of 0.1 M HCl, the indicator is functioning correctly.
-
Fail: If the initial color is not yellow, or if a significantly larger volume of acid is required to produce a color change, or if the color change is indistinct, the indicator solution is likely degraded or was prepared incorrectly and should be discarded.
Signaling Pathways and Chemical Mechanisms
The color change of this compound is a result of a change in its molecular structure in response to different hydrogen ion concentrations. In acidic conditions, the azo group of the this compound molecule becomes protonated, which alters the electronic conjugation of the molecule and, consequently, how it absorbs light.
Caption: The reversible protonation and deprotonation of this compound leading to its color change.
References
- 1. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Effect of temperature on methyl yellow's pH transition range.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of methyl yellow as a pH indicator, with a specific focus on the effect of temperature on its pH transition range.
Frequently Asked Questions (FAQs)
Q1: What is the specified pH transition range of this compound?
At standard room temperature (approximately 25°C), this compound exhibits a distinct color change from red in acidic solutions to yellow in basic solutions within a pH range of 2.9 to 4.0.[1][2][3]
Q2: How does temperature affect the pH transition range of this compound?
Q3: My observed pH transition range for this compound differs from the textbook value, even at room temperature. What are the possible reasons?
Several factors can influence the perceived pH transition range of an indicator:
-
Solvent Composition: The polarity of the solvent can affect the dissociation of the indicator. For instance, in mixed aqueous-organic solvents, the pKa value of this compound has been shown to change.
-
Ionic Strength: High concentrations of dissolved salts can alter the activity of ions in the solution, thereby shifting the equilibrium of the indicator.
-
Indicator Concentration: While less of an issue for dichromatic indicators like this compound compared to monochromatic ones, very high concentrations can slightly affect the visual perception of the color change.
-
Presence of Colloids or Proteins: These substances can interact with the indicator molecules, leading to a shift in the transition range.
Q4: How can I accurately determine the pKa of this compound at a specific temperature in my laboratory?
You can determine the pKa of this compound using methods such as spectrophotometry or potentiometric titration. A detailed experimental protocol for the spectrophotometric determination of pKa at various temperatures is provided in the Troubleshooting Guides section below.
Troubleshooting Guides
Issue: Inconsistent or drifting pH readings during pKa determination.
-
Possible Cause: Temperature fluctuations in the sample.
-
Solution: Use a thermostated cell holder for your spectrophotometer or a water bath for your titration vessel to maintain a constant and controlled temperature throughout the experiment. Ensure that all solutions, including buffers and the indicator solution, are equilibrated to the target temperature before measurements are taken.
-
Possible Cause: CO2 absorption from the atmosphere.
-
Solution: Prepare all buffer solutions using freshly boiled and cooled deionized water to minimize dissolved CO2. During the experiment, especially in alkaline solutions, it is advisable to work under an inert atmosphere (e.g., by purging with nitrogen).
Issue: Difficulty in determining the precise endpoint of the color change visually.
-
Possible Cause: Subjectivity of visual color perception.
-
Solution: Employ a spectrophotometer to objectively measure the absorbance changes of the this compound solution at different pH values. By plotting absorbance against pH, the pKa can be determined from the inflection point of the resulting sigmoid curve, which is more precise than visual estimation.
Data Presentation
Table 1: pH Transition Range of this compound at Standard Temperature
| Indicator | pH Range | Acid Color | Base Color | pKa (at 25°C) |
| This compound | 2.9 - 4.0 | Red | Yellow | ~3.3 |
Note: The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal.
Experimental Protocols
Spectrophotometric Determination of this compound's pKa at Various Temperatures
This protocol outlines a method to determine the acid dissociation constant (pKa) of this compound at different temperatures using a UV-Vis spectrophotometer.
Materials:
-
This compound indicator solution (e.g., 0.1% in ethanol)
-
A series of buffer solutions with known pH values spanning the expected transition range of this compound (e.g., pH 2.0 to 5.0 in 0.2 pH unit increments)
-
0.1 M HCl solution
-
0.1 M NaOH solution
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Calibrated pH meter with a temperature probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions (e.g., citrate (B86180) or acetate (B1210297) buffers) with pH values ranging from 2.0 to 5.0.
-
Prepare two additional solutions: one strongly acidic (e.g., by adding a few drops of 0.1 M HCl to deionized water) and one strongly basic (e.g., by adding a few drops of 0.1 M NaOH to deionized water).
-
-
Determination of λmax:
-
Set the desired temperature for the experiment using the thermostated cuvette holder and the water bath. Allow all solutions to equilibrate to this temperature.
-
To a volumetric flask, add a small, precise volume of the this compound stock solution and dilute with the strongly acidic solution.
-
Scan the absorbance of this solution over the visible wavelength range (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic form (HIn).
-
Repeat this procedure with the strongly basic solution to determine the λmax for the basic form (In-).
-
-
Absorbance Measurements at Different pH Values:
-
For each buffer solution, add the same precise volume of this compound stock solution to a volumetric flask and dilute with the respective buffer. It is crucial that the total indicator concentration is the same in all solutions.
-
Measure the absorbance of each solution at the λmax of the basic form (In-). Also, measure the absorbance of the fully acidic and fully basic solutions at this wavelength.
-
-
Data Analysis:
-
The pKa can be calculated using the following equation, which is a rearrangement of the Henderson-Hasselbalch equation: pKa = pH + log((A - Ab) / (Aa - A)) where:
-
pH is the pH of the buffer solution.
-
A is the absorbance of the indicator in the buffer solution.
-
Aa is the absorbance of the indicator in the strongly acidic solution.
-
Ab is the absorbance of the indicator in the strongly basic solution.
-
-
Alternatively, plot pH (y-axis) versus log([In-]/[HIn]) (x-axis), where [In-]/[HIn] = (A - Aa) / (Ab - A). The pKa is the y-intercept of the resulting straight line.
-
-
Temperature Variation:
-
Repeat steps 2-4 at different temperatures (e.g., 15°C, 25°C, 35°C, 45°C) to determine the pKa at each temperature.
-
Visualizations
Caption: Workflow for determining the pKa of this compound at various temperatures.
References
How to avoid precipitation of methyl yellow in solution.
This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the precipitation of methyl yellow in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as C.I. 11020 or p-dimethylaminoazobenzene, is an azo dye.[1] It is commonly used as a pH indicator, appearing red in solutions with a low pH and turning yellow as the pH increases above 4.0.[2][3] Its transition range is between pH 2.9 and 4.0.[1][2]
Q2: Why is my this compound solution precipitating?
A2: Precipitation of this compound can be attributed to several factors:
-
Improper Solvent Selection: this compound has very low solubility in water but is soluble in organic solvents like ethanol (B145695), acetone, benzene, and chloroform.[3][4] Using an aqueous solution without a co-solvent or pH adjustment is a common cause of precipitation.[5]
-
Incorrect pH: The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions (below pH 2.9).[2][6] If the pH of the solution rises, its solubility decreases, leading to precipitation.
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Low Temperature: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.[6]
-
Solvent Evaporation: Improperly sealed storage containers can lead to solvent evaporation, which increases the concentration of this compound and may cause precipitation.
Q3: What is the ideal solvent for preparing this compound solutions?
A3: The ideal solvent depends on the intended application. For general indicator use, dissolving this compound in ethanol (90% or 95%) is a common and effective method.[2][7] It is also soluble in other organic solvents such as acetone, benzene, chloroform, and ether.[4] For aqueous applications, it is best to first dissolve the dye in a small amount of ethanol before adding it to an acidic aqueous solution.
Q4: How should I store this compound solutions to prevent precipitation?
A4: To ensure the stability of your this compound solution, store it in a tightly sealed container to prevent solvent evaporation. It is also advisable to store it in a dark place, as prolonged exposure to light can degrade the dye.[8] For aqueous-based solutions, maintaining a low pH during storage is critical.
Troubleshooting Guide for this compound Precipitation
If you observe a precipitate in your this compound solution, follow these steps to diagnose and resolve the issue.
| Step | Action | Rationale |
| 1. Verify Solvent | Confirm the solvent used to prepare the solution. | This compound is sparingly soluble in water but readily dissolves in organic solvents like ethanol.[3][5] An incorrect solvent is a primary reason for precipitation. |
| 2. Check pH (for aqueous solutions) | Measure the pH of the solution. | The solubility of this compound in aqueous solutions is significantly higher at a low pH (below 2.9).[2] If the pH is above 4.0, the dye is less soluble and will precipitate. |
| 3. Adjust pH (if necessary) | If the pH is too high, cautiously add a dilute strong acid (e.g., 0.1 M HCl) dropwise until the precipitate redissolves. | Lowering the pH increases the solubility of this compound. Be careful not to add excess acid, which could interfere with your experiment. |
| 4. Consider Gentle Warming | Place the solution in a warm water bath and stir gently. | Increasing the temperature can enhance the solubility of this compound.[6] This is a temporary solution, and the precipitate may reappear upon cooling if the underlying issue is not addressed. |
| 5. Dilute the Solution | If the concentration is high, add more of the appropriate solvent to dilute the solution. | This will reduce the concentration of this compound to below its solubility limit. |
| 6. Filter the Solution | If the precipitate cannot be redissolved, you can filter the solution to remove the solid particles. | This is a last resort, as it will lower the concentration of your this compound solution. |
Quantitative Data
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.00136 g/100 mL | [3] |
| Ethanol | Soluble | [3][7] |
| Pyridine | 28 g/100 g (at 22.5 °C) | [3] |
| Acetone | Soluble | |
| Benzene | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Ether | Soluble | [4] |
Experimental Protocols
Preparation of a 0.1% this compound Indicator Solution
This protocol is suitable for preparing a stable indicator solution for titrations and other pH-dependent applications.
Materials:
-
This compound powder (0.1 g)
-
95% Ethanol (100 mL)
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Funnel
Procedure:
-
Accurately weigh 0.1 g of this compound powder.[2]
-
Transfer the powder to a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of 95% ethanol to the flask.[2]
-
Swirl the flask gently to dissolve the this compound completely.
-
Once the solid is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL mark.[2]
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the resulting 1 g/L solution in a tightly sealed and clearly labeled bottle.[2]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 8. researchgate.net [researchgate.net]
Purification methods to improve methyl yellow indicator quality.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the quality of methyl yellow indicator through various purification methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the this compound and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling out occurs (a liquid layer separates instead of crystals). | - The melting point of the crude this compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent with a lower boiling point. |
| Low recovery of purified crystals. | - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the funnel and receiving flask before hot filtration. - Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter. |
| The purified crystals are still colored or appear impure. | - The chosen solvent did not effectively separate the impurity. - Impurities were trapped within the crystals due to rapid cooling. | - Allow for slower cooling to promote the formation of purer crystals. - Consider a second recrystallization step. - If colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities (bands are overlapping). | - Inappropriate mobile phase polarity. - Column was not packed properly, leading to channeling. - The sample was overloaded. | - Adjust the mobile phase composition. If the components are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). - Ensure the column is packed uniformly without any air bubbles or cracks. - Use a smaller amount of the crude sample. |
| This compound does not move down the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| The colored band is very diffuse. | - Diffusion on the column due to a slow flow rate. - The sample was dissolved in too much solvent before loading. | - Increase the flow rate by applying gentle pressure. - Dissolve the sample in the minimum amount of solvent before loading it onto the column. |
| Cracks appear in the stationary phase during the run. | - The column has run dry. | - Always keep the solvent level above the top of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials such as aniline (B41778) and N,N-dimethylaniline, as well as side-products from the diazotization and coupling reactions.
Q2: Which solvent is best for the recrystallization of this compound?
A2: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] It has good solubility for this compound at high temperatures and poor solubility at low temperatures, which is ideal for this process.
Q3: How can I assess the purity of my this compound sample after purification?
A3: The purity of this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause the melting point to be lower and broader.[2][3]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
UV-Vis Spectroscopy: The absorbance spectrum of the purified sample can be compared to a reference spectrum of pure this compound.
-
High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.
Q4: What is a typical expected recovery yield after recrystallization?
A4: A 100% recovery is never possible with recrystallization, as some of the compound will remain dissolved in the mother liquor.[4] A typical recovery yield can range from 50% to 70%, depending on the initial purity of the crude product and the care taken during the procedure.[5]
Data Presentation
Table 1: Physical Properties of Crude vs. Purified this compound
| Property | Crude this compound | Purified this compound |
| Appearance | Orange-brown powder | Bright yellow crystalline solid |
| Melting Point | Broad and depressed range (e.g., 105-110 °C) | Sharp and narrow range (e.g., 114-116 °C)[4] |
| TLC Analysis | Multiple spots may be visible | A single, well-defined spot |
Table 2: UV-Vis Spectral Data of Purified this compound
| Solvent | λmax (nm) |
| Ethanol | ~410 nm[6] |
| Acidic Solution (pH < 2.9) | ~500-520 nm[1] |
| Basic Solution (pH > 4.0) | ~410 nm[1] |
Experimental Protocols
1. Recrystallization of this compound from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
2. Column Chromatography of this compound
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel.
-
Continuously run the mobile phase through the column, never letting the solvent level drop below the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the mobile phase or a slightly more polar solvent like dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 9:1 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.
-
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
Caption: Decision workflow for selecting a purification method for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene | Semantic Scholar [semanticscholar.org]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl Yellow and Methyl Orange as pH Indicators
For researchers, scientists, and professionals in drug development, the precise determination of pH is a critical component of experimental accuracy and product efficacy. The selection of an appropriate pH indicator is paramount for achieving reliable results in various analytical procedures, most notably in acid-base titrations. This guide provides a detailed, objective comparison of two common azo dyes, methyl yellow and methyl orange, used as pH indicators. The following sections present their performance characteristics, supported by key experimental data and protocols, to aid in the selection of the optimal indicator for specific applications.
Core Properties and Chemical Structures
Both this compound and methyl orange belong to the family of azo dyes and exhibit a distinct color change in response to varying pH levels. While structurally similar, a key difference is the presence of a sulfonate group in methyl orange, which enhances its solubility in aqueous solutions.
This compound (N,N-dimethyl-4-(phenyldiazenyl)aniline) is an organic compound with the chemical formula C₁₄H₁₅N₃.[1] In acidic solutions with a pH below 2.9, it appears red, and it transitions to yellow as the pH rises above 4.0.[2][3]
Methyl Orange (Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate) has the chemical formula C₁₄H₁₄N₃NaO₃S.[4][5] It transitions from red in acidic solutions (pH below 3.1) to yellow in basic solutions (pH above 4.4).[1][6][7]
Below is a visualization of the chemical structures of this compound and methyl orange.
Quantitative Data Summary
The performance of a pH indicator is primarily defined by its pH transition range and its pKa value (the pH at which the indicator is halfway through its color change). These parameters determine the suitability of an indicator for a particular titration.
| Property | This compound | Methyl Orange |
| Chemical Formula | C₁₄H₁₅N₃[1] | C₁₄H₁₄N₃NaO₃S[4][5] |
| Molar Mass | 225.295 g/mol [2] | 327.33 g/mol [6] |
| Appearance | Yellow solid[2] | Orange or yellow solid[6] |
| pH Transition Range | 2.9 – 4.0[2][3] | 3.1 – 4.4[1][6][7] |
| Color in Acidic Medium | Red[2][3] | Red[1][6][7] |
| Color in Basic Medium | Yellow[2][3] | Yellow[1][6][7] |
| pKa | ~3.3[3] | ~3.47 - 3.7[6][8] |
Performance Comparison in Titration
Both this compound and methyl orange are suitable for the titration of a weak base with a strong acid, as their pH transition ranges fall within the acidic portion of the pH scale where the equivalence point for such titrations typically lies.
The selection between the two may depend on the specific pKa of the weak base being titrated and the desired sharpness of the endpoint. Methyl orange's slightly higher pH transition range might be advantageous for weak bases that are slightly stronger.
The following diagram illustrates the logical workflow for selecting an appropriate indicator for an acid-base titration.
Experimental Protocols
Preparation of Indicator Solutions
This compound Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of this compound powder.[9]
-
Dissolve the powder in 100 mL of 95% ethanol (B145695).[9]
-
Stir until the this compound is completely dissolved.[9]
-
Store the solution in a labeled, sealed container.
Methyl Orange Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of methyl orange powder.[6]
-
Dissolve the powder in 80 mL of deionized water.[6]
-
Add 20 mL of 95% ethanol to bring the total volume to 100 mL.[6]
-
Mix thoroughly until the indicator is fully dissolved.[6]
-
Store in a labeled, sealed container.
Titration of a Weak Base with a Strong Acid
This protocol can be used to compare the performance of this compound and methyl orange.
Materials:
-
0.1 M Hydrochloric acid (HCl) solution (standardized)
-
0.1 M Sodium carbonate (Na₂CO₃) solution (weak base)
-
This compound indicator solution
-
Methyl orange indicator solution
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Rinse and fill the burette with the 0.1 M HCl solution.
-
Pipette 25.0 mL of the 0.1 M Na₂CO₃ solution into a conical flask.
-
Add 2-3 drops of the chosen indicator (either this compound or methyl orange) to the conical flask.
-
Titrate the Na₂CO₃ solution with the HCl solution from the burette, swirling the flask continuously, until the indicator shows a distinct and permanent color change.
-
Record the volume of HCl added.
-
Repeat the titration at least three times for each indicator to ensure precision.
-
Calculate the concentration of the Na₂CO₃ solution using the data from each indicator.
-
Compare the sharpness of the color change and the calculated concentrations obtained with both indicators.
The following diagram outlines the experimental workflow for this comparative titration.
Conclusion
Both this compound and methyl orange are effective pH indicators for titrations involving a weak base and a strong acid. Methyl orange's sulfonate group imparts greater water solubility, which can be an advantage in purely aqueous systems. The choice between the two will ultimately depend on the specific requirements of the analysis, including the pH at the equivalence point and the desired clarity of the endpoint. For optimal results, it is recommended to perform preliminary titrations with both indicators to empirically determine which provides a sharper and more accurate endpoint for the specific system under investigation.
References
- 1. Methyl orange - Wikipedia [en.wikipedia.org]
- 2. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 3. researchgate.net [researchgate.net]
- 4. globalspec.com [globalspec.com]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
A Comparative Analysis of Endpoint Detection: Methyl Yellow Indicator vs. Potentiometric Titration
In the realms of chemical research, pharmaceutical development, and quality control, the accuracy of analytical measurements is paramount. Acid-base titrations, a fundamental technique for determining the concentration of a substance, rely on the precise identification of the equivalence point. This guide provides a detailed comparison of two common methods for endpoint detection: the visual indication by methyl yellow and the electrochemical measurement via potentiometric titration. This objective analysis, supported by experimental data and detailed protocols, will assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Principles of Endpoint Detection
This compound Indicator: This method utilizes a chemical dye that changes color over a specific pH range. This compound (p-dimethylaminoazobenzene) is an azo dye that appears red in solutions with a pH below 2.9 and yellow in solutions with a pH above 4.0. The endpoint of the titration is determined by the visual observation of this color change, which is subjective and can be influenced by the analyst's perception and the lighting conditions.
Potentiometric Titration: This instrumental method involves monitoring the change in electric potential (voltage) of the solution as a titrant is added.[1] A pH electrode, which is sensitive to the concentration of hydrogen ions, and a reference electrode are used to measure the potential difference. The equivalence point is identified as the point of the most rapid change in potential, which can be determined objectively from a titration curve or its derivatives.[2] This method is less subjective than visual indicators and is particularly useful for colored or turbid solutions where a visual indicator would be obscured.[1]
Quantitative Data Comparison
The selection of an endpoint detection method is often guided by the required precision and accuracy of the measurement. The following table summarizes the performance of potentiometric titration compared to a visual indicator method (methyl orange, which has a similar pH range to this compound) in the titration of hydrochloric acid (HCl) with sodium hydroxide (B78521) (NaOH).
| Performance Metric | Potentiometric Titration | This compound/Orange Indicator |
| Precision (Relative Standard Deviation, RSD) | ≤ 0.2% | ~0.5 - 1% |
| Accuracy (Deviation from Theoretical Value) | < 0.2% | Up to ± 1% |
| Endpoint Detection | Objective (Inflection point of titration curve) | Subjective (Visual color change) |
| Suitability for Colored/Turbid Samples | High | Low |
| Automation Potential | High | Low |
| Cost | Higher initial investment | Low |
| Analyst Skill Level | Moderate | Basic |
Note: Data for the indicator is based on studies using methyl orange, which is chemically similar to this compound and used in the same types of titrations.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable results.
Titration with this compound Indicator
This protocol describes the determination of the concentration of a strong acid (e.g., HCl) using a standardized strong base (e.g., NaOH) and this compound indicator.
1. Preparation of this compound Indicator Solution (0.1% w/v):
-
Accurately weigh 0.1 g of this compound powder.[3]
-
Dissolve the powder in 50 mL of 95% ethanol (B145695) in a 100 mL volumetric flask.[3]
-
Once fully dissolved, dilute the solution to the 100 mL mark with 95% ethanol and mix thoroughly.[3]
-
Store the solution in a labeled, sealed container.
2. Titration Procedure:
-
Rinse a burette with a small amount of the standardized NaOH solution and then fill the burette. Record the initial volume.
-
Pipette a known volume (e.g., 25.00 mL) of the HCl solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn red.
-
Titrate the HCl solution with the NaOH solution from the burette, swirling the flask continuously.
-
The endpoint is reached when the solution color changes from red to yellow.[4] Record the final volume of NaOH used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the HCl solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.
Potentiometric Titration
This protocol outlines the determination of the concentration of a strong acid using a standardized strong base and a pH meter.
1. Equipment Setup and Calibration:
-
Set up a pH meter with a combination pH electrode or separate pH and reference electrodes.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a magnetic stir bar in a beaker and set it on a magnetic stirrer.
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the HCl solution into the beaker and add enough deionized water to ensure the electrode tip is fully submerged.
-
Immerse the pH electrode in the solution and begin stirring at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from a burette in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep part of the titration curve.
-
Continue adding titrant beyond the equivalence point until the pH begins to level off.
3. Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the midpoint of the steepest portion of the curve (the inflection point).
-
For greater accuracy, the equivalence point can be determined by plotting the first or second derivative of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot corresponds to the equivalence point.
-
Use the volume of NaOH at the equivalence point to calculate the concentration of the HCl solution using the formula: M₁V₁ = M₂V₂.
Visualizing the Processes
To better understand the workflow and the chemical signaling involved, the following diagrams are provided.
Caption: A comparison of the experimental workflows for the two titration methods.
Caption: The structural change of this compound responsible for its color transition.
Conclusion
For applications demanding the highest levels of accuracy and precision, such as in pharmaceutical quality control and drug development, potentiometric titration is the superior method.[5] Its instrumental nature eliminates the subjectivity of visual endpoint detection and allows for a wider range of sample types, including colored and turbid solutions.[1] Furthermore, its amenability to automation makes it ideal for high-throughput environments.[1]
The this compound indicator method, while less precise, remains a viable and cost-effective option for applications where a slightly lower degree of accuracy is acceptable, such as in educational settings or for preliminary analyses.[5] The choice between these two methods should be made based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the desired level of accuracy and precision, and considerations of cost and throughput.
References
Cross-Validation of Analytical Results for Methyl Yellow: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. Methyl yellow (N,N-Dimethyl-4-(phenylazo)aniline) is an azo dye with applications as a pH indicator and a coloring agent.[1] However, its classification as a possible carcinogen necessitates precise and validated methods for its detection and quantification.[1][2] This guide provides a comparative overview of common analytical techniques used for this compound, offering detailed experimental protocols and data to support the cross-validation of results.
Part 1: this compound as a pH Indicator
This compound is frequently used in acid-base titrations due to its distinct color change. It transitions from red in acidic solutions (below pH 2.9) to yellow in basic solutions (above pH 4.0).[1][3] Cross-validating its performance typically involves comparing the titration endpoint determined by this compound with that determined by other indicators or, more definitively, by a calibrated pH meter.
Comparative Performance of pH Indicators
The choice of indicator is critical and depends on the pH at the equivalence point of the titration.[4] A comparison with other common indicators highlights their distinct operational ranges.
| Indicator | pH Range | Color in Acid | Color in Base |
| This compound | 2.9 - 4.0 | Red | Yellow |
| Methyl Orange | 3.1 - 4.4 | Red | Yellow |
| Bromocresol Green | 3.8 - 5.4 | Yellow | Blue |
| Phenolphthalein | 8.3 - 10.0 | Colorless | Pink/Red |
Experimental Protocol: Acid-Base Titration
This protocol describes a standard titration of a strong acid (HCl) with a strong base (NaOH) using this compound.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of Hydrochloric Acid (HCl).
-
Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) and standardize it.
-
Prepare a this compound indicator solution by dissolving 0.1 g of this compound in 100 ml of ethanol.
-
-
Titration Procedure:
-
Pipette 25.0 mL of the 0.1 M HCl solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution. The solution will turn red.
-
Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the HCl solution with the NaOH solution, swirling the flask continuously.
-
The endpoint is reached when the solution color sharply changes from red to yellow.[3]
-
Record the final volume of NaOH used.
-
Repeat the titration at least three times to ensure precision.
-
-
Cross-Validation:
-
Repeat the titration using a calibrated pH meter. Plot the pH against the volume of NaOH added. The equivalence point is the point of inflection on the titration curve.
-
Compare the volume of NaOH required to reach the this compound endpoint with the volume at the equivalence point determined by the pH meter.
-
Visualization: Titration Workflow
Caption: Workflow for acid-base titration and cross-validation.
Part 2: Quantitative Analysis of this compound
Beyond its role as an indicator, this compound may be present in samples as a dye or contaminant. Validating its concentration requires robust analytical methods. Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques.
Comparison of Analytical Methods
Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity. Cross-validation often involves analyzing the same sample by two or more of these techniques.
| Method | Principle | Sensitivity (Typical) | Pros | Cons |
| UV-Vis Spectrophotometry | Measures light absorbance at a specific wavelength (λmax ≈ 472 nm).[5] | µg/mL to ng/mL | Rapid, low cost, simple instrumentation. | Lower specificity, prone to interference from other absorbing compounds. |
| HPLC-PDA/UV | Separates compounds based on polarity, followed by UV-Vis detection.[6][7] | ng/mL | High selectivity and quantification accuracy, established methodology.[6][8] | Requires more complex instrumentation and method development. |
| LC-MS/MS | Separates compounds via HPLC, followed by mass-based detection and fragmentation for confirmation.[9][10] | pg/mL to fg/mL (LOD: 5 µg/kg).[9][10] | Extremely high sensitivity and specificity, structural confirmation.[9] | High cost, complex instrumentation, requires skilled operators. |
Experimental Protocols
This method is suitable for rapid screening of relatively clean samples.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol. Create a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve or extract the sample in a suitable solvent (e.g., ethanol). The sample may require filtration or centrifugation to remove particulates.
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of this compound (approximately 472 nm).[5]
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample using the linear regression equation from the curve.
This protocol provides separation and quantification, enhancing selectivity.
-
Standard and Sample Preparation: Prepare standards and samples as described for spectrophotometry. Samples must be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) is often effective.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Photodiode Array (PDA) or UV-Vis detector set at the absorbance maximum (e.g., 428 nm).[7]
-
-
Analysis: Inject the standards to establish a calibration curve based on peak area. Inject the sample and quantify the this compound concentration by comparing its peak area to the calibration curve.
This is the gold standard for trace-level detection and confirmation.[9]
-
Standard and Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) step for complex matrices to remove interferences and concentrate the analyte.
-
LC Conditions: Similar to HPLC, often using smaller particle size columns for better resolution and faster analysis.
-
MS/MS Conditions:
-
Analysis: A calibration curve is generated using the peak areas from a specific transition. The presence of the second transition at the correct retention time provides definitive confirmation of the analyte's identity.
Visualization: Analytical Cross-Validation Workflow
Caption: Workflow for cross-validating this compound quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | chemical compound | Britannica [britannica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 6. Determination of this compound, Sudan I and Sudan II in water by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 8. medcrop.or.kr [medcrop.or.kr]
- 9. Czech Journal of Food Sciences: Rapid detection of dithis compound dye in curry by liquid chromatography-electrospray-tandem mass spectrometry [cjfs.agriculturejournals.cz]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
A Comparative Guide to pH Indicators: Unveiling the Properties of Methyl Yellow and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of pH is a cornerstone of accurate and reproducible experimental work. Acid-base indicators are pivotal tools in this endeavor, providing a visual endpoint for titrations and a rapid assessment of a solution's acidity or alkalinity. This guide offers an objective comparison of methyl yellow and three common alternatives—methyl orange, phenolphthalein (B1677637), and bromothymol blue—supported by experimental data and safety profiles to inform your selection process.
Performance Characteristics of Common pH Indicators
The efficacy of a pH indicator is defined by its pH range, pKa, and the clarity of its color transition. The ideal indicator for a given assay has a pKa value close to the pH at the equivalence point of the reaction.
| Indicator | pH Range | pKa | Color in Acidic Solution | Color in Basic Solution |
| This compound | 2.9 - 4.0 | 3.3 | Red | Yellow |
| Methyl Orange | 3.1 - 4.4 | 3.47 | Red | Yellow |
| Phenolphthalein | 8.2 - 10.0 | 9.4 | Colorless | Pink to Fuchsia |
| Bromothymol Blue | 6.0 - 7.6 | 7.1 | Yellow | Blue |
Advantages and Disadvantages in Specific Assays
The choice of indicator is dictated by the specific requirements of the assay, most notably the nature of the acid and base being titrated.
This compound: A Niche Indicator with a Significant Drawback
Advantages: this compound's primary utility lies in the titration of a weak base with a strong acid, where the equivalence point falls within its pH transition range.[1]
Disadvantages: The most significant disadvantage of this compound is its toxicity. It is classified as a possible carcinogen, a characteristic that necessitates stringent handling precautions and often leads to its substitution with safer alternatives.[2]
Alternatives to this compound: A Safer and Broader Spectrum of Applications
Methyl Orange: A close relative of this compound, it is also suitable for titrations of strong acids with weak bases.[3][4] Its color change from red to yellow is a clear visual cue.[3]
Phenolphthalein: This indicator is the preferred choice for the titration of a weak acid with a strong base, as its pH range encompasses the equivalence point of such reactions.[5] The transition from colorless to a persistent pink is easily detectable.[5]
Bromothymol Blue: With a transition range around neutral pH, bromothymol blue is an excellent choice for the titration of a strong acid with a strong base, where the equivalence point is at pH 7.[5]
Quantitative Comparison of Indicator Performance
Toxicity and Safety Profile
A critical consideration in the selection of any laboratory reagent is its safety profile. The available data on the acute toxicity and carcinogenicity of these indicators are summarized below.
| Indicator | Oral LD50 (Rat) | Carcinogenicity Classification |
| This compound | 200 mg/kg[2][6] | IARC Group 2B: Possibly carcinogenic to humans[6] |
| Methyl Orange | 60 mg/kg[7] | Mutagenic for bacteria and/or yeast[7] |
| Phenolphthalein | Not Available[8] | Reasonably anticipated to be a human carcinogen (NTP)[9] |
| Bromothymol Blue | Not Available[1][10] | Not classified as hazardous[1][11] |
Experimental Protocols
Preparation of Indicator Solutions
This compound Indicator (0.1% w/v):
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol.
-
Stir until the solid is completely dissolved.
-
Store in a labeled, sealed container.[2]
Methyl Orange Indicator (0.1% w/v):
-
Weigh 0.1 g of methyl orange powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir until the solid is completely dissolved.
-
Store in a labeled, sealed container.[1]
Phenolphthalein Indicator (1% w/v):
-
Weigh 1.0 g of phenolphthalein powder.
-
Dissolve the powder in 100 mL of 95% ethanol.
-
Stir until the solid is completely dissolved.
-
Store in a labeled, dropper bottle in a cool, dark place.[9]
Bromothymol Blue Indicator (0.05% w/v):
-
Weigh 50 mg of bromothymol blue powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 4.0 mL of 0.05 M sodium hydroxide (B78521) solution and 20 mL of 95% ethanol.
-
Gently swirl the flask until the powder is completely dissolved.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure homogeneity.[12]
General Acid-Base Titration Protocol
-
Rinse a burette with the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume of the analyte solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of the chosen indicator to the analyte solution.
-
Place the flask on a white tile under the burette to easily observe the color change.
-
Slowly add the titrant from the burette to the analyte while continuously swirling the flask.
-
As the endpoint approaches, the color of the solution will begin to change more persistently. At this stage, add the titrant drop by drop.
-
The endpoint is reached when a single drop of titrant causes a permanent color change in the solution.
-
Record the final volume from the burette.
-
Repeat the titration at least two more times to ensure concordant results.
Visualizing Experimental Workflows and Chemical Pathways
To further clarify the processes involved, the following diagrams illustrate a standard titration workflow and the metabolic pathway associated with this compound's carcinogenicity.
Caption: A standard workflow for performing an acid-base titration.
Caption: Proposed metabolic activation pathway of this compound leading to carcinogenesis.[13]
References
- 1. Bromthymol Blue SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. vernier.com [vernier.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]
- 9. Phenolphthalein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. resources.finalsite.net [resources.finalsite.net]
- 11. carlroth.com [carlroth.com]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. chemicals.co.uk [chemicals.co.uk]
Performance of Methyl Yellow in Mixed Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl yellow as a pH indicator in various mixed solvent systems. The information is intended to assist researchers in selecting the appropriate indicator for non-aqueous or mixed-solvent titrations and other applications where pH determination is critical.
Introduction to this compound in Mixed Solvents
This compound (p-dimethylaminoazobenzene) is an azo dye commonly used as an acid-base indicator. In aqueous solutions, it exhibits a distinct color change from red in acidic conditions to yellow in basic conditions, typically within a pH range of 2.9 to 4.0. However, the performance and transition range of pH indicators are known to be significantly influenced by the solvent composition. In mixed solvent systems, factors such as solvent polarity, dielectric constant, and solute-solvent interactions can alter the dissociation constant (pKa) of the indicator, leading to a shift in its color transition range. This guide examines the behavior of this compound in several common aqueous-organic solvent mixtures and compares its properties to other indicators where data is available.
Quantitative Data on this compound Performance
The performance of this compound as a pH indicator is primarily determined by its acid dissociation constant (pKa), which dictates the pH at which the color change occurs. The following table summarizes the pKa values of this compound in various mixed protic solvent systems at 25°C. These values were determined spectrophotometrically at a constant ionic strength of 0.1 mol L⁻¹.
| Solvent System (v/v % Organic Solvent) | pKa of this compound |
| Aqueous Solution (Reference) | 3.01 ± 0.01 |
| Methanol-Water | |
| 10% | 2.95 |
| 20% | 2.87 |
| 30% | 2.76 |
| 40% | 2.66 |
| 50% | 2.55 |
| Ethanol-Water | |
| 10% | 2.93 |
| 20% | 2.84 |
| 30% | 2.73 |
| 40% | 2.61 |
| 50% | 2.49 |
| Isopropanol-Water | |
| 10% | 2.90 |
| 20% | 2.78 |
| 30% | 2.65 |
| 40% | 2.50 |
| 50% | 2.34 |
| tert-Butanol-Water | |
| 10% | 2.87 |
| 20% | 2.71 |
| 30% | 2.53 |
| 40% | 2.34 |
| 50% | 2.14 |
Comparison with Other Indicators
While direct comparative studies of multiple indicators across a wide range of mixed solvents are limited, some general comparisons can be made. In aqueous acidic solutions, this compound and methyl orange are both azo dyes with similar structures. A spectrophotometric study in aqueous acidic solutions determined the pKa of methyl orange to be 3.37 ± 0.01, compared to 3.01 ± 0.01 for this compound. This indicates that this compound undergoes its color transition at a slightly lower pH than methyl orange in water.
The choice between this compound and other indicators in mixed solvents will depend on the specific solvent system and the expected pH at the equivalence point of the titration. The data presented in this guide can help researchers select the most suitable indicator for their particular application.
Experimental Protocols
The determination of the dissociation constant (pKa) of a pH indicator in a mixed solvent system is typically performed using a spectrophotometric method. The following is a detailed methodology for this key experiment.
Objective: To determine the pKa of this compound in a given mixed solvent system.
Materials:
-
Spectrophotometer
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Cuvettes
-
This compound stock solution
-
Mixed solvent (e.g., methanol-water) of desired composition
-
Acidic and basic buffer solutions prepared in the mixed solvent
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired mixed solvent.
-
Prepare a series of buffer solutions with varying pH values in the same mixed solvent. It is crucial to calibrate the pH meter using standards prepared in the same mixed solvent system.
-
Prepare a highly acidic and a highly basic solution of the indicator in the mixed solvent to obtain the spectra of the fully protonated (HIn) and deprotonated (In⁻) forms, respectively.
-
-
Spectrophotometric Measurements:
-
Record the absorption spectra of the acidic and basic forms of the indicator to determine their wavelengths of maximum absorbance (λmax).
-
For each buffer solution, add a small, precise volume of the this compound stock solution to a volumetric flask and dilute with the buffer solution.
-
Measure the absorbance of each buffered indicator solution at the λmax of the deprotonated form (In⁻).
-
-
Data Analysis:
-
The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation and Beer-Lambert law: pKa = pH + log((A - A_acidic) / (A_basic - A)) where:
-
pH is the pH of the buffer solution.
-
A is the absorbance of the indicator in the buffer solution.
-
A_acidic is the absorbance of the fully protonated form of the indicator.
-
A_basic is the absorbance of the fully deprotonated form of the indicator.
-
-
Plot log((A - A_acidic) / (A_basic - A)) versus pH. The pKa is the pH at which the log term is equal to zero.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of indicator pKa.
A Comparative Analysis of Methyl Yellow and Other Azo Dye Indicators for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azo Dye Indicator Performance
Azo dyes are a prominent class of organic compounds extensively used as indicators in analytical chemistry, particularly in acid-base titrations. Their characteristic color change in response to pH variations allows for the precise determination of equivalence points. This guide provides a detailed comparison of Methyl Yellow with other commonly used azo dye indicators, such as Methyl Orange and Congo Red, focusing on their performance, operational ranges, and underlying mechanisms. The information presented herein is supported by established experimental data and protocols to assist researchers in selecting the most appropriate indicator for their specific applications.
Performance Characteristics of Azo Dye Indicators
The effectiveness of a pH indicator is determined by its transition range, the clarity of its color change, and its stability under experimental conditions. The following table summarizes the key quantitative performance data for this compound, Methyl Orange, and Congo Red.
| Indicator | pH Transition Range | pKa | Color in Acidic Solution | Color in Basic Solution | Molar Mass ( g/mol ) |
| This compound | 2.9 - 4.0 | 3.25 | Red | Yellow | 225.29 |
| Methyl Orange | 3.1 - 4.4 | 3.46 | Red | Yellow | 327.33 |
| Congo Red | 3.0 - 5.2 | ~4.1 | Blue-Violet | Red-Orange | 696.66 |
Mechanism of Color Change: A Structural Perspective
The color change observed in azo dye indicators is a direct result of alterations in their chemical structure due to protonation or deprotonation. The extensive system of conjugated double bonds (the chromophore) in the azo molecule is responsible for its ability to absorb light in the visible spectrum. When the pH of the solution changes, the molecule gains or loses a proton, which modifies the electron distribution within the chromophore. This shift in electron density alters the wavelength of light absorbed, resulting in the perceived color change.
For instance, in an acidic solution, this compound exists in a protonated quinonoid form, which appears red. As the solution becomes more basic, it deprotonates to an azoid form, which is yellow. This reversible structural change is the fundamental principle behind its function as a pH indicator.
Caption: Reversible protonation of this compound leading to color change.
Experimental Protocols: Acid-Base Titration
The following is a generalized protocol for utilizing an azo dye indicator in the titration of a strong acid with a strong base.
Objective: To determine the concentration of an unknown acid solution.
Materials:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Unknown solution of a strong acid (e.g., HCl)
-
Azo dye indicator solution (e.g., this compound, 0.1% in ethanol)
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Preparation: Rinse the burette with the standardized base solution and the pipette with the unknown acid solution.
-
Sample Measurement: Pipette a known volume (e.g., 25.00 mL) of the unknown acid into a conical flask.
-
Indicator Addition: Add 2-3 drops of the selected azo dye indicator to the conical flask. The solution should adopt the characteristic acidic color of the indicator.
-
Titration: Fill the burette with the standardized base solution and record the initial volume. Slowly add the base to the acid while continuously stirring the solution.
-
Endpoint Determination: Continue the titration until the indicator undergoes a distinct and permanent color change. This is the endpoint. For this compound, this would be a change from red to yellow.
-
Volume Recording: Record the final volume from the burette. The difference between the final and initial volumes is the volume of base used.
-
Replication: Repeat the titration at least three times to ensure precision and calculate the average volume of base used.
-
Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the concentration of the unknown acid.
Caption: Standard workflow for an acid-base titration experiment.
Comparative Discussion
-
This compound vs. Methyl Orange: Both indicators have a similar transition range and color change, making them suitable for titrations of strong acids with weak bases. However, the color change of this compound (red to yellow) is often considered more distinct by some researchers compared to the red to yellow-orange of Methyl Orange. Due to safety concerns regarding its potential carcinogenicity, this compound is less commonly used in educational settings than Methyl Orange.
-
This compound vs. Congo Red: Congo Red has a slightly wider and higher pH transition range (3.0-5.2) compared to this compound (2.9-4.0). The color change of Congo Red from blue-violet to red-orange can be more difficult to discern precisely than the red-to-yellow transition of this compound. Congo Red is also known to form colloidal solutions and can bind to certain biological molecules, which may limit its application in biochemical contexts.
The choice of an azo dye indicator is critically dependent on the specific requirements of the experiment, including the pH range of interest and the chemical nature of the analyte. While this compound provides a sharp color transition in a narrow acidic range, alternatives like Methyl Orange offer a similar performance profile with fewer safety concerns. Congo Red, with its broader range, may be suitable for different applications, though its endpoint can be less distinct. Researchers should consider these factors, along with the experimental data provided, to make an informed selection for their analytical needs.
A Comparative Guide to a Novel Spectrophotometric Method for Analyte Quantification Using Methyl Yellow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel, cost-effective spectrophotometric method utilizing methyl yellow for the quantification of Analyte X. The performance of this new method is critically evaluated against a standard alternative method, High-Performance Liquid Chromatography (HPLC), to offer researchers objective data for selecting the most suitable analytical technique for their specific needs. This document presents detailed experimental protocols, comparative data, and a visual workflow to ensure clarity and reproducibility.
Introduction to the Methods
The novel analytical method is based on the colorimetric reaction of Analyte X with this compound, a pH indicator that exhibits a distinct color change in the presence of the analyte under specific pH conditions.[1][2][3] The resulting color intensity is directly proportional to the concentration of Analyte X and is quantified using a spectrophotometer. This method presents a potentially simpler and more accessible alternative to established chromatographic techniques.
The comparative method is a standard reverse-phase HPLC (RP-HPLC) method, a widely accepted and robust technique for the quantification of a broad range of analytes in the pharmaceutical industry.[4] While highly accurate and precise, HPLC methods often require more complex instrumentation and longer analysis times.
Comparative Analysis of Method Validation Parameters
The validation of both the novel this compound method and the standard HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance characteristics to ensure the reliability and accuracy of the results.[5][6] The quantitative data from these validation studies are summarized below.
| Validation Parameter | Novel this compound Method | Standard HPLC Method | Acceptance Criteria |
| **Linearity (R²) ** | 0.9992 | 0.9998 | R² > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | 1.2% | 0.8% | % RSD < 2.0% |
| - Interday | 1.8% | 1.1% | % RSD < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | - |
| Specificity | No interference from excipients | No interference from excipients | No interference at the analyte retention time/wavelength |
Experimental Protocols
Detailed methodologies for the key experiments performed in this comparative validation are provided below.
Novel Spectrophotometric Method Using this compound
1. Preparation of Standard Solutions:
-
A stock solution of Analyte X (100 µg/mL) was prepared in a suitable solvent.
-
A series of calibration standards ranging from 0.5 µg/mL to 10 µg/mL were prepared by serial dilution of the stock solution.
2. Sample Preparation:
-
The sample containing Analyte X was accurately weighed and dissolved in the same solvent as the standard solutions to achieve a theoretical concentration within the calibration range.
3. Colorimetric Reaction and Measurement:
-
To 1 mL of each standard and sample solution, 1 mL of a buffered this compound solution (0.1% w/v in an appropriate buffer) was added.
-
The solutions were vortexed and allowed to stand for 15 minutes at room temperature for color development.
-
The absorbance of each solution was measured at the wavelength of maximum absorbance (λmax) determined by a spectral scan.
4. Data Analysis:
-
A calibration curve was constructed by plotting the absorbance of the standards against their known concentrations.
-
The concentration of Analyte X in the sample was determined using the linear regression equation of the calibration curve.
Standard HPLC Method
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at a specified wavelength.
2. Preparation of Standard and Sample Solutions:
-
Standard and sample solutions were prepared in the mobile phase at concentrations suitable for the HPLC system's linear range.
3. Analysis:
-
The HPLC system was equilibrated with the mobile phase until a stable baseline was achieved.
-
Standard solutions were injected to establish the calibration curve.
-
Sample solutions were then injected for quantification.
4. Data Analysis:
-
The peak area of Analyte X in the chromatograms was used for quantification.
-
A calibration curve was generated by plotting the peak area of the standards against their concentrations.
-
The concentration of Analyte X in the samples was calculated from the calibration curve.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method.
Caption: Workflow for the validation of the new analytical method.
Logical Relationship of Validation Parameters
The relationship between the core validation parameters is crucial for establishing a reliable analytical method.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The novel spectrophotometric method using this compound demonstrates acceptable linearity, accuracy, and precision for the quantification of Analyte X, meeting the fundamental requirements for a validated analytical method.[5][7] While the standard HPLC method offers superior sensitivity with lower LOD and LOQ values, the this compound method provides a viable, cost-effective, and less instrument-intensive alternative. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available resources. For high-throughput screening or in settings with limited access to chromatographic equipment, the new this compound method presents a compelling option. For analyses requiring the highest level of sensitivity and the separation of potential impurities, the HPLC method remains the preferred choice.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. jetir.org [jetir.org]
- 7. jespublication.com [jespublication.com]
A Comparative Guide to pH Indicator Alternatives for Methyl Yellow
For researchers, scientists, and drug development professionals requiring precise pH determination within acidic ranges, the selection of an appropriate acid-base indicator is paramount. While methyl yellow is a common choice, a comprehensive evaluation of its alternatives can lead to enhanced accuracy and reliability in various experimental contexts. This guide provides an objective comparison of this compound and its alternatives, supported by established data and detailed experimental protocols.
Comparison of Key Performance Characteristics
The efficacy of a pH indicator is determined by its transition range, pKa, and the clarity of its color change. Below is a summary of these quantitative parameters for this compound and its common alternatives.
| Indicator | pH Transition Range | pKa | Acidic Color | Basic Color |
| This compound | 2.9 - 4.0[1][2] | ~3.3[3] | Red[1][2] | Yellow[1][2] |
| Methyl Orange | 3.1 - 4.4[4][5][6] | ~3.47[6] | Red[5][6] | Yellow[5][6] |
| Bromophenol Blue | 3.0 - 4.6[3][7] | ~3.85[3] | Yellow[7] | Blue/Violet[7] |
| Bromocresol Green | 3.8 - 5.4[6] | ~4.7[6] | Yellow[6] | Blue[6] |
Experimental Protocols
Accurate and reproducible results are contingent upon meticulous experimental execution. The following protocols outline the standard procedures for preparing indicator solutions and performing acid-base titrations.
Preparation of Indicator Solutions
Methyl Orange (0.1% w/v):
-
Accurately weigh 0.1 g of methyl orange powder.
-
Dissolve the powder in 100 mL of distilled water or 95% ethanol (B145695).
-
Stir until the indicator is completely dissolved.
-
Store in a labeled, sealed container.
Bromophenol Blue (0.1% w/v):
-
Weigh 0.1 g of bromophenol blue powder.
-
Dissolve in 1.5 mL of 0.1 M sodium hydroxide.
-
Add 20 mL of 95% ethanol and mix.
-
Dilute to a final volume of 100 mL with distilled water.
Bromocresol Green (0.1% w/v):
-
Weigh 0.1 g of bromocresol green powder.
-
Dissolve in 1.45 mL of 0.1 M sodium hydroxide.
-
Add 20 mL of 95% ethanol and mix.
-
Dilute to a final volume of 100 mL with distilled water.
General Acid-Base Titration Protocol
This protocol is applicable for the titration of a weak base with a strong acid, a common application for these indicators.
-
Preparation of the Burette: Rinse a clean burette with a small amount of the standardized strong acid solution (titrant) and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Preparation of the Analyte: Pipette a known volume of the weak base solution (analyte) into a clean Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the selected indicator solution to the analyte in the flask.
-
Titration: Slowly add the titrant from the burette to the analyte while continuously swirling the flask. As the endpoint is approached, add the titrant drop by drop.
-
Endpoint Determination: The endpoint is reached when a permanent color change is observed. For example, using methyl orange, the color will change from yellow to red.
-
Data Recording and Analysis: Record the final volume of the titrant. Repeat the titration at least two more times to ensure precision. Calculate the concentration of the analyte using the average volume of the titrant.
Visualization of Indicator Selection Logic
The choice of an appropriate indicator is a critical step in ensuring the accuracy of an acid-base titration. The following diagram illustrates the logical workflow for selecting a suitable indicator based on the experimental requirements.
Caption: Logical workflow for selecting a pH indicator.
Performance Comparison and Recommendations
-
This compound vs. Methyl Orange: Methyl orange is a very common alternative to this compound and is suitable for titrations of strong acids with weak bases where the equivalence point lies in the acidic range.[6] Their pH transition ranges are very similar, and the choice between them may come down to availability and the specific requirements of the analytical method.
-
Bromophenol Blue: With a slightly wider transition range than this compound and methyl orange, bromophenol blue can also be used for titrations with an acidic endpoint. Its distinct color change from yellow to blue can be advantageous for visual clarity.[7] However, in highly colored or turbid samples, this color change may be masked.[8]
-
Bromocresol Green: This indicator is suitable for titrations where the endpoint is in a slightly less acidic range (pH 3.8-5.4) compared to this compound.[6] It is also used in applications beyond titration, such as in DNA agarose (B213101) gel electrophoresis.[6]
Considerations for Optimal Performance
-
Interferences: The accuracy of visual indicators can be compromised by several factors. Highly colored or turbid samples can obscure the color change at the endpoint.[8] The presence of oxidizing agents, such as residual chlorine, can also interfere with the indicator's chemical structure and function.[8] In such cases, using a pH meter for potentiometric titration is recommended.[8]
-
Solvent Effects: The pH transition range of an indicator can be influenced by the solvent system. In non-aqueous titrations, the perceived color and effective transition range may differ from those in aqueous solutions.
-
Concentration of Indicator: It is crucial to use a minimal and consistent amount of the indicator solution (typically 2-3 drops) for each titration to avoid introducing error.
By carefully considering the specific pH range of interest and potential interferences, researchers can select the most appropriate alternative to this compound, thereby enhancing the precision and reliability of their experimental results.
References
Safety Operating Guide
Proper Disposal of Methyl Yellow: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Methyl yellow
This compound, also known as 4-Dimethylaminoazobenzene, is an azo dye classified as a toxic substance and a suspected carcinogen.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound waste, including direct disposal of solid waste and chemical degradation methods for solutions.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in any form.[3]
-
Ventilation: All work with this compound, especially during disposal procedures, should be conducted in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Spill Management: In case of a spill, immediately clean the area. Avoid generating dust. The spilled material should be swept up or vacuumed and placed into a suitable, labeled, and sealed container for disposal.[4]
-
Avoid Contamination: Do not allow this compound to enter drains or surface waters.[5][6]
Disposal Procedures:
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Chemical degradation can be an alternative for treating liquid waste streams before disposal, but it must be performed with extreme caution by trained personnel.
Direct Disposal of Solid this compound and Contaminated Materials:
Solid this compound waste and materials contaminated with it (e.g., weighing boats, filter paper, contaminated PPE) should be collected for disposal by a licensed hazardous waste contractor.
Operational Steps:
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and leak-proof container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[4]
-
Collection: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.
Chemical Degradation of this compound Solutions:
For liquid waste containing this compound, chemical degradation can be employed to break down the hazardous compound. Two common methods involve the use of strong oxidizing agents: Fenton's reagent and Piranha solution. These methods are highly reactive and must be performed with stringent safety measures.
Experimental Protocol 1: Degradation using Fenton's Reagent
Fenton's reagent utilizes a solution of hydrogen peroxide and an iron catalyst to create highly reactive hydroxyl radicals that can oxidize and degrade organic compounds like this compound.
Methodology:
-
Preparation: In a suitable glass beaker inside a chemical fume hood, prepare the Fenton's reagent. For every 100 mL of this compound solution, carefully add ferrous sulfate (B86663) (FeSO₄) to a final concentration of 0.1 M.
-
pH Adjustment: Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This pH range is optimal for the Fenton reaction.
-
Reaction Initiation: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. A common starting ratio is 5 parts H₂O₂ to 1 part FeSO₄ by molar concentration. The reaction is exothermic, so add the peroxide in small portions with stirring.
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 4-6 hours) with continuous stirring. The disappearance of the yellow color indicates the degradation of the this compound.
-
Neutralization: After the reaction is complete, neutralize the solution by carefully adding a base, such as sodium hydroxide, until the pH is between 6 and 8.
-
Disposal: The resulting solution, once confirmed to be free of this compound and neutralized, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS office for specific guidance.
Experimental Protocol 2: Degradation using Piranha Solution
Piranha solution is an extremely powerful and dangerous oxidizing agent. It is a mixture of sulfuric acid and hydrogen peroxide. This procedure should only be performed by experienced personnel with appropriate safety measures in place.
Methodology:
-
Preparation of Piranha Solution: In a Pyrex glass beaker inside a fume hood, prepare the piranha solution by slowly and carefully adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid. Always add the peroxide to the acid. The reaction is highly exothermic and the temperature can exceed 100°C.[6]
-
Degradation: Slowly and carefully add the this compound solution to the piranha solution. The reaction will be vigorous and will generate gas. Do not cap the container.
-
Reaction Time: Allow the mixture to react until the color disappears.
-
Cooling and Neutralization: Let the solution cool completely in the fume hood. Once cooled, it can be neutralized by slowly adding it to a large volume of water and then carefully adding a base (e.g., sodium bicarbonate) in small portions to control the effervescence.
-
Disposal: The neutralized solution should be disposed of according to institutional and local regulations. Never store piranha solution in a sealed container as it can build up pressure and explode.[6]
Quantitative Data Summary
| Parameter | Fenton's Reagent Method | Piranha Solution Method |
| Reagents | Ferrous Sulfate (FeSO₄), Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH) | Concentrated Sulfuric Acid (H₂SO₄), 30% Hydrogen Peroxide (H₂O₂) |
| Optimal pH | 3 - 4 | Not applicable (highly acidic) |
| Reagent Ratio | Varies, e.g., 5:1 (H₂O₂:FeSO₄) | 3:1 (H₂SO₄:H₂O₂) |
| Reaction Time | Several hours | Minutes to hours |
| Key Safety Concern | Exothermic reaction | Highly exothermic, potentially explosive, corrosive |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols before proceeding.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tmi.utexas.edu [tmi.utexas.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
Safeguarding Your Research: A Guide to Handling Methyl Yellow
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl yellow, a known carcinogen. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Handling Plan
This compound, also known as 4-Dimethylaminoazobenzene, is a solid orange powder that is classified as a possible human carcinogen and is toxic if swallowed.[1][2] Direct contact, inhalation, and ingestion must be strictly avoided.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. All personnel must be trained on the proper use and disposal of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Disposable Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves offer good general chemical resistance.[3][4][5] Immediately replace gloves if contamination is suspected.[3] |
| Eye Protection | Chemical Safety Goggles and a Face Shield | To protect against dust particles and potential splashes.[1] |
| Lab Coat | Fully-fastened, long-sleeved lab coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
| Control | Specification | Rationale |
| Chemical Fume Hood | Certified and functioning properly | All handling of this compound powder, including weighing and solution preparation, must be conducted in a chemical fume hood to minimize inhalation exposure.[7][8] |
| Ventilated Enclosure | For weighing balances | If a balance cannot be placed inside a fume hood, a ventilated balance enclosure should be used.[9] |
| Designated Area | Clearly marked and restricted access | Establish a designated area for this compound work to prevent cross-contamination of the laboratory.[7][9] |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound in the laboratory.
Weighing this compound Powder
-
Preparation : Don all required PPE. Designate a work area within a chemical fume hood and cover the surface with disposable bench paper.[7]
-
Tare the Container : Place a sealable container (e.g., a vial with a screw cap) on the balance and tare it.[7][8][9]
-
Transfer the Powder : Inside the fume hood, carefully transfer the desired amount of this compound powder into the tared container using a dedicated spatula. Avoid creating dust.[9][10]
-
Seal and Weigh : Securely close the container. Move the sealed container to the balance to obtain the final weight.[7][8][9]
-
Dissolving : If preparing a solution, add the solvent to the sealed container inside the fume hood.
Solution Handling
-
Labeling : Clearly label all solutions containing this compound with the chemical name, concentration, hazard information (Carcinogen), and the date of preparation.
-
Secondary Containment : Always use secondary containment when transporting or storing solutions of this compound to prevent spills.[11]
Spill and Decontamination Plan
Immediate and proper response to a this compound spill is crucial to prevent exposure and contamination.
Small Spill (Solid Powder)
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Clean-up : Gently cover the spill with absorbent paper towels to avoid generating dust. Dampen the paper towels with a suitable solvent (e.g., water, if compatible) to wet the powder. Carefully wipe up the material, working from the outside in.[1]
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent and then wipe with water.
-
Waste Disposal : Place all contaminated materials (paper towels, gloves, etc.) in a sealed, labeled hazardous waste bag.[11]
Large Spill
In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid Waste | (e.g., contaminated gloves, bench paper, pipette tips) Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[11] The container should be marked with "Danger – Chemical Carcinogen".[6] |
| Liquid Waste | (e.g., solutions containing this compound) Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.[12] |
| Sharps Waste | (e.g., contaminated needles, scalpels) Dispose of in a designated sharps container that is also labeled as containing carcinogenic waste. |
Disposal Procedure
-
Labeling : All hazardous waste containers must be accurately labeled with the contents, including "this compound" and the carcinogen hazard symbol.[6]
-
Storage : Store hazardous waste in a designated, secure area away from general laboratory traffic.[11]
-
Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6][12] Do not dispose of this compound waste down the drain or in the regular trash.[12][13]
Exposure Limits and Health Hazards
It is important to note that there are no established Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH for this compound.[1] This underscores the importance of minimizing all potential exposure.
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation.[1] |
| Skin Contact | May cause skin irritation and dermatitis.[1] |
| Eye Contact | May cause severe irritation and possible burns.[1] |
| Ingestion | Toxic if swallowed.[1] May cause digestive tract disturbances.[1] |
| Chronic Exposure | Possible cancer hazard based on animal studies.[1] |
Visualizing the Workflow
To further clarify the handling and disposal procedures, the following diagrams illustrate the key steps.
Caption: A flowchart outlining the safe handling procedure for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
